(2,3,4,5-tetrafluorophenyl)boronic Acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGSBMNUHWAXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382550 | |
| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179923-32-1 | |
| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (2,3,4,5-Tetrafluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (2,3,4,5-tetrafluorophenyl)boronic acid. Due to the limited availability of specific experimental data for this compound in published literature, this guide also includes established experimental protocols for determining key properties of arylboronic acids and contextual data from structurally similar fluorinated analogs.
Core Physicochemical Properties
This compound is a synthetic organoboron compound featuring a tetrafluorinated phenyl ring. The high degree of fluorination makes this molecule an important building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the electron-deficient tetrafluorophenyl moiety.
Quantitative Data Summary
The available quantitative data for this compound is summarized below. It should be noted that experimental values for several key properties are not readily found in scientific literature.
| Property | Value | Source / Comment |
| CAS Number | 179923-32-1 | [1] |
| Molecular Formula | C₆H₃BF₄O₂ | [1] |
| Molecular Weight | 193.89 g/mol | [1] |
| Appearance | White to off-white solid | General observation for arylboronic acids. |
| Melting Point | Data not available | Related compounds: 3,4,5-trifluorophenylboronic acid (290-295 °C), 2,3,4,5,6-pentafluorobenzeneboronic acid (250-255 °C).[2][3][4] |
| Boiling Point | Data not available | Not applicable; likely decomposes at high temperatures. |
| Acidity (pKa) | Data not available | The pKa of fluorinated arylboronic acids is influenced by the position and number of fluorine atoms.[5][6] |
| Solubility | Data not available | Expected to be soluble in polar organic solvents (e.g., THF, DMF, alcohols) and poorly soluble in nonpolar solvents (e.g., hexanes).[7] |
| logP (calculated) | Data not available | The partition coefficient is a key indicator of lipophilicity. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of arylboronic acids are provided below. These protocols are generally applicable for the characterization of this compound.
Synthesis of Arylboronic Acids
A common method for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3,4,5,6-Pentafluorobenzeneboronic acid, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. 3,4,5-Trifluorophenylboronic acid = 95 143418-49-9 [sigmaaldrich.com]
- 4. 3,4,5-Trifluorophenylboronic acid CAS#: 143418-49-9 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 7. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide to (2,3,4,5-Tetrafluorophenyl)boronic Acid
CAS Number: 179923-32-1
This technical guide provides an in-depth overview of (2,3,4,5-tetrafluorophenyl)boronic acid, a crucial reagent in modern organic synthesis, particularly for the preparation of complex fluorinated molecules. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science.
Core Properties and Safety Information
This compound is a white to off-white solid at room temperature. The incorporation of four fluorine atoms on the phenyl ring significantly influences its chemical reactivity and the properties of the resulting compounds.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 179923-32-1 | [1] |
| Molecular Formula | C₆H₃BF₄O₂ | [2] |
| Molecular Weight | 193.89 g/mol | [2] |
| Melting Point | ~250-255 °C | [2] |
| Appearance | White to off-white solid | [3] |
| SMILES | B(C1=CC(=C(C(=C1F)F)F)F)(O)O | |
| InChI Key | GXGSBMNUHWAXHP-UHFFFAOYSA-N | [2] |
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Applications in Organic Synthesis
The primary application of this compound is as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of polyfluorinated biaryl compounds.[5][6] These structures are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[7]
A general workflow for this reaction is depicted below:
References
- 1. 179923-32-1|this compound|BLD Pharm [bldpharm.com]
- 2. 2,3,4,5-Tetrafluorobenzeneboronic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. 3,4,5-Trifluorophenylboronic acid CAS#: 143418-49-9 [m.chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
Unveiling the Solid State: A Technical Guide to (2,3,4,5-Tetrafluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3,4,5-Tetrafluorophenyl)boronic acid, with the chemical formula C₆H₃BF₄O₂ and CAS number 179923-32-1, belongs to a class of organoboron compounds that are pivotal in modern organic synthesis.[1] The presence of four fluorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, enhancing its utility as a building block in cross-coupling reactions and as a potential pharmacophore. Fluorinated phenylboronic acids are sought after in drug discovery to improve pharmacokinetic properties such as metabolic stability and bioavailability.[2] Boronic acids, in general, are recognized for their unique ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[3][4]
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a Grignard-based approach, a common and effective method for preparing arylboronic acids.[5][6] This involves the formation of a Grignard reagent from the corresponding tetrafluorobromobenzene, followed by reaction with a borate ester and subsequent acidic workup.
Proposed Synthetic Pathway
A plausible synthetic route starting from 1-bromo-2,3,4,5-tetrafluorobenzene is outlined below.
Caption: Proposed Grignard-based synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of analogous fluorinated phenylboronic acids.[5][7] All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Step 1: Grignard Reagent Formation
-
A three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried.
-
Magnesium turnings (1.1 equivalents) and a crystal of iodine are added to the flask.
-
Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.
-
A solution of 1-bromo-2,3,4,5-tetrafluorobenzene (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction begins, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
Step 2: Borylation and Hydrolysis
-
In a separate flame-dried flask, a solution of trimethyl borate (1.2 equivalents) in anhydrous THF is cooled to -78 °C.
-
The freshly prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C until the solution is acidic.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield this compound as a crystalline solid.
Crystal Structure and Characterization
The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, is crucial for understanding a molecule's physical properties and intermolecular interactions. This is typically determined by single-crystal X-ray diffraction.
Importance of Crystallographic Data
Analysis of the crystal structure of this compound would provide valuable quantitative data, including:
-
Bond Lengths and Angles: To confirm the molecular geometry.
-
Torsion Angles: Describing the conformation of the boronic acid group relative to the fluorinated phenyl ring.
-
Unit Cell Parameters: Defining the dimensions of the repeating unit in the crystal lattice.
-
Hydrogen Bonding Networks: Boronic acids typically form extensive hydrogen-bonded dimers or polymeric chains in the solid state, which dictate their packing and physical properties.
While the specific crystal structure of this compound is not publicly available, data for similar compounds, such as (2,3,4,5,6-pentafluorophenyl)boronic acid (CCDC deposition number 259105), can be found in the Cambridge Structural Database (CSD).[8][9] Researchers are encouraged to consult the CSD for structural information on related molecules.[10][11][12]
Experimental Protocol for Crystal Growth and Structure Determination
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to achieve the best fit between the observed and calculated diffraction patterns. The final structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).[8]
Applications in Drug Development
Fluorinated phenylboronic acids are valuable in medicinal chemistry. The incorporation of fluorine can enhance binding affinity, improve metabolic stability, and modulate the acidity of the boronic acid group.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.
Caption: Suzuki-Miyaura cross-coupling reaction schematic.
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[4] The tetrafluorophenyl moiety can engage in specific interactions within the enzyme's active site, potentially leading to potent and selective inhibitors.
Quantitative Data Summary
As the crystal structure for this compound is not publicly available, a table of crystallographic data cannot be provided. However, the table below lists key molecular properties.
| Property | Value | Source |
| Molecular Formula | C₆H₃BF₄O₂ | [1] |
| Molecular Weight | 193.89 g/mol | [1] |
| CAS Number | 179923-32-1 | [1] |
| Appearance (Predicted) | White to off-white crystalline solid | |
| Storage Conditions | Inert atmosphere, room temperature | [1] |
Conclusion
This compound is a valuable synthetic intermediate with considerable potential in drug discovery and materials science. While its solid-state structure awaits elucidation, established synthetic protocols allow for its preparation. The analytical techniques described herein, particularly single-crystal X-ray diffraction, are essential for its complete characterization. The unique electronic properties conferred by the tetrafluorophenyl group make this compound a compelling building block for the development of novel therapeutics and advanced materials.
References
- 1. 179923-32-1|this compound|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 9. 2,3,4,5,6-Pentafluorobenzeneboronic acid | C6H2BF5O2 | CID 2775922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Search - Access Structures [ccdc.cam.ac.uk]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide to the Spectral Data of (2,3,4,5-tetrafluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other spectral data for (2,3,4,5-tetrafluorophenyl)boronic acid. Due to the limited availability of a complete, publicly accessible dataset for this specific compound, this guide combines available data from analogous compounds, and general principles of spectroscopy to serve as a valuable resource for its characterization and utilization in research and development.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectral data for this compound and its closely related analogs. This data is crucial for confirming the structure and purity of the compound.
Table 1: NMR Spectral Data of this compound and Related Compounds
| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity / Coupling Constants (J) Hz | Assignment |
| ¹H NMR | (3,4,5-trifluorophenyl)boronic acid[1] | CDCl₃ | 7.77 | t, J = 7.9 | Aromatic CH |
| 7.35 | t, J = 7.0 | Aromatic CH (monomer) | |||
| 4.74-4.82 | br | B(OH)₂ (monomer) | |||
| ¹³C NMR | (3,4,5-trifluorophenyl)boronic acid[1] | CD₃OD | 152.2 | ddd, J = 249.7, 9.4, 2.3 | C-F |
| 142.2 | dt, J = 249.8, 15.1 | C-F | |||
| 130.5-132.6 | br m | C-B | |||
| 118.6 | dd, J = 15.0, 4.6 | C-H | |||
| ¹⁹F NMR | (3,4,5-trifluorophenyl)boronic acid ester[2] | CDCl₃ | -134.3, -154.2 | - | Aromatic C-F |
| ¹¹B NMR | Phenylboronic acid derivatives[3] | Various | ~27-33 | br s | B(OH)₂ |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data of Related Phenylboronic Acids
| Technique | Compound | Key Observations |
| Mass Spec. | General Phenylboronic Acids | Prone to forming cyclic anhydrides (boroxines) which can complicate spectra. |
| FT-IR | (3,4,5-trifluorophenyl)boronic acid[1] | 3077 (O-H stretch), 1616, 1530 (C=C stretch), 1217, 1038 (C-F, B-O stretch) cm⁻¹ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32 for adequate signal-to-noise.
-
Spectral width: 0-12 ppm.
-
Reference: Internal tetramethylsilane (TMS) or residual solvent peak.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more due to the low natural abundance of ¹³C.
-
Spectral width: 0-200 ppm.
-
Reference: Internal TMS or solvent peak.
-
¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: Sufficient to cover the range of aryl fluorides (e.g., -100 to -180 ppm).
-
Reference: External CFCl₃ (0 ppm) or another suitable standard.
-
¹¹B NMR Spectroscopy: [3]
-
Instrument: 128 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral width: Broad enough to cover the chemical shift range of boron compounds (e.g., +100 to -100 ppm).
-
Reference: External BF₃·OEt₂ (0 ppm).
-
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Method: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.
-
Note: Boronic acids have a tendency to form cyclic trimers (boroxines), which may be observed as higher mass ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the resulting powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Instrument: An FT-IR spectrometer.
-
Method: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation and Visualization
The following diagram illustrates the key structural features of this compound and their expected correlation to the NMR spectral data.
Caption: Correlation of molecular structure with expected NMR signals.
References
solubility of (2,3,4,5-tetrafluorophenyl)boronic acid in common solvents
An In-depth Technical Guide on the Solubility of (2,3,4,5-Tetrafluorophenyl)boronic Acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry and materials science, valued for its role in Suzuki-Miyaura cross-coupling reactions and the synthesis of complex fluorinated molecules.[1] Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of this compound based on the known behavior of related fluorinated and non-fluorinated arylboronic acids. It also presents a detailed experimental protocol for determining the precise solubility of this compound in common laboratory solvents.
Introduction to the Solubility of Arylboronic Acids
The solubility of arylboronic acids is governed by a combination of factors, including the polarity of the solvent, the potential for hydrogen bonding, and the nature of the substituents on the aromatic ring. Generally, boronic acids exhibit better solubility in polar organic solvents compared to nonpolar hydrocarbons.[2][3] The presence of hydroxyl groups on the boron atom allows for hydrogen bonding, which can facilitate dissolution in protic solvents.
A crucial characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This equilibrium between the acid and its anhydride can be influenced by the solvent and temperature, which can in turn affect solubility measurements.[4]
The Influence of Fluorine Substitution on Solubility
The introduction of fluorine atoms onto the phenyl ring, as in this compound, significantly impacts the molecule's physicochemical properties. The high electronegativity of fluorine can increase the Lewis acidity of the boronic acid.[5] This increased acidity can influence interactions with solvents.
Predicted Solubility Profile
Based on the general characteristics of arylboronic acids and the influence of fluorine substitution, a qualitative solubility profile for this compound in common laboratory solvents can be predicted.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can effectively solvate the polar boronic acid group. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Hydrogen bonding between the solvent and the boronic acid's hydroxyl groups enhances solubility. |
| Ethers | Diethyl ether, Dioxane | Moderate | Ethers can act as hydrogen bond acceptors, facilitating dissolution. Phenylboronic acid generally shows good solubility in ethers.[2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The solubility will depend on the overall polarity of the fluorinated compound. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is less compatible with the polar boronic acid functionality. |
| Aliphatic | Hexanes, Heptane | Insoluble | The significant difference in polarity leads to poor solvation. |
| Aqueous | Water | Low to Insoluble | While some simple boronic acids have limited water solubility, highly fluorinated compounds are often hydrophobic. The solubility of arylboronic acids in water is generally low.[7][8] |
Experimental Protocol for Solubility Determination: The Dynamic Method
To obtain precise quantitative solubility data, the dynamic (or synthetic) method is a reliable and widely used technique.[4][7][8][9] This method involves visually or instrumentally monitoring the temperature at which a known composition of solute and solvent becomes a single liquid phase upon controlled heating.
Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous solvents
-
Analytical balance (precision of at least 0.1 mg)
-
Sealed glass vials or a jacketed glass vessel
-
Magnetic stirrer and stir bars
-
Controlled temperature bath or heating block with a precise temperature controller
-
Luminance probe or a device for visual inspection of turbidity
-
Thermometer or temperature probe with high accuracy
Experimental Workflow
Detailed Procedure
-
Sample Preparation :
-
Accurately weigh a specific amount of this compound into a glass vial.
-
Add a precise weight of the chosen solvent to the vial to achieve a known mole fraction or concentration.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Measurement :
-
Place the sealed vial in the controlled temperature bath and begin stirring.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C per minute) to avoid overshooting the dissolution point.[10]
-
Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the solution becomes completely clear, indicating the full dissolution of the solid.
-
Record this temperature with high precision.
-
-
Data Analysis :
-
Repeat the procedure for several different compositions of solute and solvent.
-
Plot the recorded dissolution temperatures against the corresponding mole fractions of the this compound.
-
This plot represents the solubility curve for the compound in the specific solvent.
-
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, a strong qualitative understanding can be derived from the behavior of similar fluorinated arylboronic acids. It is predicted to be most soluble in polar aprotic and protic solvents and least soluble in nonpolar aliphatic and aromatic hydrocarbons. For researchers and drug development professionals requiring precise solubility data, the dynamic method detailed in this guide provides a robust and reliable experimental protocol. This information is essential for optimizing synthetic procedures, developing purification strategies, and formulating new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Fluorine Advantage: A Technical Guide to the Electron-Withdrawing Effects of Fluorine in Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into arylboronic acids has become a cornerstone of modern medicinal chemistry and materials science. The potent electron-withdrawing nature of fluorine imparts unique physicochemical properties to the boronic acid moiety, profoundly influencing its acidity, reactivity, and intermolecular interactions. This technical guide provides an in-depth exploration of these effects, offering a valuable resource for researchers leveraging fluorinated arylboronic acids in drug discovery, PET imaging, and organic synthesis. The document details the impact of fluorination on Lewis acidity, presents key experimental protocols for synthesis and analysis, and summarizes critical quantitative data.
The Core Principle: Fluorine's Inductive and Mesomeric Effects
The introduction of one or more fluorine atoms onto the aromatic ring of an arylboronic acid significantly alters the electron density at the boron center. This is primarily due to fluorine's strong electronegativity, which exerts a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boronic acid, making the boron atom more electrophilic and enhancing its ability to accept a hydroxide ion to form the tetrahedral boronate species.[1]
The position of the fluorine substituent is critical:
-
Ortho Position: The acidity is most significantly enhanced due to a combination of the inductive effect and the potential for intramolecular hydrogen bonding between the fluorine and a hydroxyl group of the boronic acid (B-O-H···F).[1]
-
Meta Position: A strong increase in acidity is observed, dominated by the inductive effect as the resonance (mesomeric) contribution is much weaker at this position.[1]
-
Para Position: The inductive effect is partially offset by the electron-donating mesomeric effect (+M) of fluorine's lone pairs. This results in a less pronounced, though still significant, increase in acidity compared to the ortho and meta isomers.[1]
This enhanced acidity is a crucial factor in many applications, as it allows for stronger binding to diols at physiological pH and can influence reactivity in catalytic cycles.[2][3]
Quantitative Data Summary
The electron-withdrawing effects of fluorine can be quantified by examining changes in acidity (pKa) and structural parameters (bond lengths).
Acidity of Fluorinated Phenylboronic Acids
The introduction of fluorine substituents generally lowers the pKa of phenylboronic acid (pKa ≈ 8.86), indicating an increase in Lewis acidity.[1] The effect is additive, with multiple fluorine substitutions leading to a more pronounced decrease in pKa.
| Compound | pKa Value(s) | Reference(s) |
| Phenylboronic Acid | 8.86 | [1] |
| 2-Fluorophenylboronic Acid | 8.00 | [4] |
| 3-Fluorophenylboronic Acid | 8.42 | [4] |
| 4-Fluorophenylboronic Acid | 8.77 | [4] |
| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8 | [2][3] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [4] |
| 2-(Trifluoromethyl)phenylboronic acid | 8.05 | [4] |
| 3-(Trifluoromethyl)phenylboronic acid | 8.00 | [4] |
| 4-(Trifluoromethyl)phenylboronic acid | 8.09 | [4] |
| 2-(Trifluoromethoxy)phenylboronic acid | 9.07 | [4] |
| 3-(Trifluoromethoxy)phenylboronic acid | 8.35 | [4] |
| 4-(Trifluoromethoxy)phenylboronic acid | 8.52 | [4] |
Table 1: Comparison of pKa values for various fluorinated arylboronic acids.
Structural Parameters from X-Ray Crystallography
Crystallographic studies provide insight into how fluorine substitution affects molecular geometry. While a comprehensive database is vast, typical bond lengths in simple boronic acids serve as a baseline. Computational studies and experimental data show that the B-O and C-B bond lengths are influenced by the electronic environment.
| Bond | Typical Length (Å) | Compound Context | Reference(s) |
| C–B | ~1.55 - 1.58 | Phenylboronic Acids | [5] |
| B–O | ~1.36 - 1.38 | Phenylboronic Acids | [3][6] |
| B–F | ~1.34 - 1.36 | FB(OH)₂ (Calculated) | [6] |
Table 2: Representative bond lengths in arylboronic acids and related compounds.
Impact on Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
Fluorinated arylboronic acids are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds.[7][8] The electron-withdrawing fluorine atoms can influence the transmetalation step in the catalytic cycle. While highly fluorinated arylboronic acids can be sensitive to base-induced protodeboronation, optimized reaction conditions and specialized catalysts enable their efficient use.[9][10] This allows for the direct introduction of fluorinated aryl motifs into complex molecules, a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[11]
Radiochemistry for PET Imaging
Arylboronic acids are excellent precursors for copper-mediated radiofluorination to produce ¹⁸F-labeled arenes.[12] These radiolabeled molecules are used as positron emission tomography (PET) tracers for in vivo imaging.[13][14] For instance, the PET tracer [¹⁸F]FPEB, used for imaging the metabotropic glutamate receptor 5 (mGluR5), is synthesized from its corresponding boronic acid precursor. The electron-deficient nature of the boron center facilitates the fluorination reaction.
Dysfunction of mGluR5, a G-protein coupled receptor (GPCR), is implicated in numerous CNS disorders.[13][15] Its activation by glutamate triggers a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and subsequent release of intracellular calcium (Ca²⁺).[16][17] PET imaging with tracers derived from fluorinated precursors allows for the non-invasive study of this receptor's distribution and function in the brain.[11]
Key Experimental Protocols
Synthesis of 4-Amino-3-fluorophenylboronic Acid
This protocol describes a synthesis route starting from 4-bromo-2-fluoroaniline.[3]
Methodology:
-
Protection: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluoroaniline (1.0 eq) in an anhydrous solvent like THF. Cool the solution and add triethylamine (2.2 eq). Slowly add trimethylsilyl chloride (TMSCl, 2.2 eq) and allow the reaction to warm to room temperature and stir overnight. The protected intermediate is typically purified by vacuum distillation.[3]
-
Lithium-Halogen Exchange: Dissolve the protected aniline (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) and stir the mixture at -78 °C for 1 hour.[3]
-
Borylation: To the cooled solution, slowly add trimethyl borate (1.1 eq). Continue stirring at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature and stir overnight.[3]
-
Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and slowly add 2N hydrochloric acid (HCl) until the solution is acidic. Stir for 1 hour. Extract the aqueous layer with ether. The product can be precipitated and purified, for example, by recrystallization.[3]
Copper-Mediated Fluorination of an Arylboronate Ester
This general procedure is adapted for the conversion of arylboronate esters to aryl fluorides, a key step in synthesizing PET tracers and other fluorinated molecules.[1][18]
Methodology:
-
Reagent Preparation: In a vial, combine the aryl pinacol boronate ester (1.0 eq), a copper(I) or copper(II) source (e.g., (tBuCN)₂CuOTf or Cu(OTf)₂, 2.0 eq), a silver salt (e.g., AgF, 2.0 eq), and an electrophilic fluorine source (e.g., 1-fluoro-2,4,6-trimethylpyridinium hexafluorophosphate, [Me₃pyF]PF₆, 3.0 eq).[1][18]
-
Reaction: Add an anhydrous solvent (e.g., THF) to the vial. Seal the vial with a Teflon-lined cap and heat with vigorous stirring (e.g., 50-80 °C) for 18-24 hours.[1][18]
-
Workup and Analysis: After cooling to room temperature, an internal standard (e.g., 1-bromo-4-fluorobenzene) can be added for quantitative analysis. The yield of the aryl fluoride product is typically determined by ¹⁹F NMR spectroscopy. The product can be purified using standard chromatographic techniques.[1][18]
Analytical Characterization Workflow
Proper characterization is essential to confirm the identity and purity of synthesized fluorinated arylboronic acids.
NMR Spectroscopy Protocol:
-
Sample Preparation: Arylboronic acids can undergo dehydration to form cyclic boroxine anhydrides, which can complicate NMR spectra.[19] To obtain clean spectra of the monomeric acid, dissolve the sample in a deuterated solvent that can disrupt the anhydride equilibrium, such as methanol-d₄.[20] Alternatively, careful drying under vacuum can favor the formation of the boroxine trimer, which may give a cleaner, albeit different, spectrum.[20]
-
¹¹B NMR: This technique is highly informative for studying the boron center. The sp²-hybridized boron of the neutral boronic acid typically appears as a broad signal around 28-33 ppm, while the sp³-hybridized tetrahedral boronate (formed at higher pH or upon diol binding) shows a sharper, upfield signal around 5-10 ppm.[21][22]
-
¹⁹F NMR: This is a sensitive method for confirming the presence of fluorine and monitoring reactions involving fluorinated species.[23]
Single-Crystal X-Ray Diffraction Protocol:
-
Crystal Growth: High-quality single crystals are required. These are typically grown by slow evaporation of a saturated solution of the fluorinated arylboronic acid in a suitable solvent system (e.g., water, ethanol, or a mixture).[24]
-
Data Collection: A suitable crystal is mounted on a goniometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[24]
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Conclusion
The electron-withdrawing effects of fluorine substituents exert a powerful and predictable influence on the properties of arylboronic acids. By increasing Lewis acidity and modifying electronic character, fluorination provides a critical tool for fine-tuning molecular behavior. This guide has provided a quantitative and methodological framework for understanding and applying these principles. For researchers in drug development and synthetic chemistry, a thorough grasp of these concepts is essential for the rational design of next-generation pharmaceuticals, PET imaging agents, and advanced organic materials.
References
- 1. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. e-century.us [e-century.us]
- 17. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. reddit.com [reddit.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. benchchem.com [benchchem.com]
The Enhanced Lewis Acidity of Fluorinated Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and application of fluorinated phenylboronic acids, focusing on the profound impact of fluorination on their Lewis acidity and utility in biomedical research and drug development.
The introduction of fluorine atoms onto a phenylboronic acid scaffold dramatically enhances its Lewis acidity, a fundamental property that governs its reactivity and interactions with other molecules. This heightened acidity makes fluorinated phenylboronic acids invaluable tools in a range of applications, from potent enzyme inhibitors and glucose sensors to versatile reagents in organic synthesis. This technical guide provides a comprehensive overview of the core principles underlying the Lewis acidity of these compounds, detailed experimental protocols for their characterization, and a summary of key quantitative data to aid in their rational design and application.
Understanding Lewis Acidity in Boronic Acids
Boronic acids, R-B(OH)₂, are trivalent boron compounds that possess a vacant p-orbital, rendering them Lewis acidic, meaning they can accept a pair of electrons from a Lewis base. In aqueous solution, this acidity is primarily manifested through the acceptance of a hydroxide ion to form a tetrahedral boronate anion, [R-B(OH)₃]⁻. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to form the boronate anion at a lower pH.
The introduction of electron-withdrawing fluorine atoms to the phenyl ring significantly stabilizes the resulting negative charge on the boronate anion through inductive effects. This stabilization shifts the equilibrium towards the boronate form, resulting in a lower pKa and thus, a stronger Lewis acid. The position and number of fluorine substituents on the phenyl ring allow for the fine-tuning of this acidity.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of fluorinated phenylboronic acids can be quantified through several experimental and computational methods. The most common of these is the determination of the pKa value.
pKa Values of Fluorinated Phenylboronic Acids
The following table summarizes the experimentally determined pKa values for a selection of fluorinated phenylboronic acids, illustrating the effect of fluorine substitution on acidity.
| Compound | pKa |
| Phenylboronic Acid | 8.86[1] |
| 2-Fluorophenylboronic acid | 8.77 |
| 3-Fluorophenylboronic acid | 8.43 |
| 4-Fluorophenylboronic acid | 8.77[1] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[1] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 |
| 4-(Trifluoromethyl)phenylboronic acid | 7.54 |
| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8[2] |
Note: pKa values can be influenced by experimental conditions such as solvent and temperature.
Experimental Protocols for Characterization
Accurate determination of the Lewis acidity of fluorinated phenylboronic acids is crucial for their effective application. The following sections provide detailed methodologies for key experimental techniques.
Determination of pKa by UV-Vis Spectrophotometric Titration
This method is based on the difference in the UV-Vis absorbance spectra between the trigonal boronic acid and the tetrahedral boronate anion.
Principle: The absorbance of a solution of the boronic acid is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve when plotting absorbance versus pH.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the fluorinated phenylboronic acid in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa.
-
Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to different wells. Add a small, constant volume of the boronic acid stock solution to each well to achieve a final concentration in the micromolar range. Include buffer blanks without the boronic acid.
-
Spectra Acquisition: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate reader.
-
Data Analysis: a. Identify the wavelength of maximum absorbance difference between the acidic and basic forms. b. Plot the absorbance at this wavelength against the pH of the buffer solutions. c. Fit the data to a sigmoidal dose-response equation. The pKa is the pH value at the inflection point of the curve.
Determination of pKa by ¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful technique to directly observe the boron species in solution. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment.
Principle: The trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate anion have distinct ¹¹B NMR chemical shifts. By acquiring spectra at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[3]
Protocol:
-
Sample Preparation: Prepare a series of samples of the fluorinated phenylboronic acid at a constant concentration (e.g., 10-20 mM) in buffers of varying pH. The buffers should be prepared in D₂O to provide the NMR lock signal.
-
NMR Acquisition: Acquire ¹¹B NMR spectra for each sample. A quartz NMR tube is recommended to minimize background boron signals.[4]
-
Data Processing: Process the spectra, including baseline correction and integration of the signals corresponding to the trigonal and tetrahedral boron species.
-
Data Analysis: a. Calculate the ratio of the integrated areas of the tetrahedral (boronate) and trigonal (boronic acid) signals at each pH. b. Plot the logarithm of this ratio (log([boronate]/[boronic acid])) against pH. c. The pKa is the pH at which the ratio is equal to 1 (log(ratio) = 0).
Gutmann-Beckett Method for Determining Acceptor Number (AN)
The Gutmann-Beckett method provides a measure of the Lewis acidity of a substance in a non-aqueous solvent by determining its Acceptor Number (AN).
Principle: Triethylphosphine oxide (Et₃PO) is used as a probe molecule. The ³¹P NMR chemical shift of Et₃PO is sensitive to its electronic environment. Coordination of the Lewis basic oxygen of Et₃PO to a Lewis acid results in a downfield shift of the ³¹P signal. The magnitude of this shift is proportional to the Lewis acidity.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorinated phenylboronic acid in a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Reference Spectrum: Obtain a ³¹P NMR spectrum of a solution of Et₃PO in the same solvent.
-
Complexation: Add a stoichiometric amount of Et₃PO to the solution of the boronic acid.
-
Spectrum of the Adduct: Acquire the ³¹P NMR spectrum of the mixture.
-
Calculation of Acceptor Number: The Acceptor Number (AN) is calculated using the following formula: AN = (δ(sample) - δ(Et₃PO in hexane)) / (δ(SbCl₅ in 1,2-dichloroethane) - δ(Et₃PO in hexane)) * 100 Where δ(sample) is the chemical shift of the Et₃PO adduct, δ(Et₃PO in hexane) is a reference value (typically ~41 ppm), and δ(SbCl₅ in 1,2-dichloroethane) is the reference for a strong Lewis acid (typically ~86 ppm).
Determination of Diol Binding Constants by Fluorescence Spectroscopy
This method is used to quantify the interaction between a fluorinated phenylboronic acid and a diol, which is crucial for applications such as glucose sensing. It often employs a competitive binding assay with a fluorescent reporter dye like Alizarin Red S (ARS).
Principle: ARS, a catechol, binds to boronic acids, resulting in a change in its fluorescence. A competing, non-fluorescent diol (the analyte) will displace ARS from the boronic acid, leading to a measurable change in fluorescence. The binding constant of the boronic acid for the analyte diol can be calculated from this change.[5]
Protocol:
-
Determine Boronic Acid-ARS Binding Constant (K_ARS): a. Prepare a series of solutions with a constant concentration of ARS and varying concentrations of the fluorinated phenylboronic acid in a buffered aqueous solution at a fixed pH. b. Measure the fluorescence emission of each solution. c. Plot the change in fluorescence against the concentration of the boronic acid and fit the data to determine K_ARS.
-
Competitive Binding Assay: a. Prepare a series of solutions containing constant concentrations of the boronic acid and ARS, and varying concentrations of the analyte diol. b. Measure the fluorescence emission of each solution. The fluorescence will decrease as the diol displaces ARS. c. Calculate the binding constant (K_b) for the boronic acid-diol interaction from the concentration-dependent decrease in fluorescence, using the predetermined K_ARS.
Synthesis of Fluorinated Phenylboronic Acids
A common route for the synthesis of fluorinated phenylboronic acids involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
General Protocol:
-
Lithiation: Dissolve the fluorinated aryl bromide or iodide in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (typically -78 °C).
-
Add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise to the cooled solution. Stir the reaction mixture at low temperature for a specified time to allow for the formation of the aryllithium species.
-
Borylation: Add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise to the aryllithium solution at low temperature.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench with an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the borate ester to the desired boronic acid.
-
Workup and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Visualizing Key Concepts
The following diagrams illustrate fundamental equilibria and experimental workflows relevant to the study of fluorinated phenylboronic acids.
Caption: Equilibrium of a fluorinated phenylboronic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. magritek.com [magritek.com]
- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Protocols [nmr.chem.ucsb.edu]
- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for (2,3,4,5-Tetrafluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2,3,4,5-tetrafluorophenyl)boronic acid, a valuable reagent in organic synthesis, particularly for the development of novel pharmaceuticals and advanced materials. This document outlines its chemical properties, commercial availability, and key applications, with a focus on experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Introduction to this compound
This compound is an organoboron compound featuring a tetrafluorinated phenyl ring. The presence of multiple fluorine atoms significantly influences the electronic properties of the aromatic ring, making it an attractive building block in medicinal chemistry. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of drug candidates. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2]
Commercial Availability and Physical Properties
This compound is available from several commercial chemical suppliers. The table below summarizes the key physical and chemical properties, with data compiled from various supplier safety data sheets (SDS).
| Property | Value | Reference |
| CAS Number | 179923-32-1 | SynQuest Labs |
| Molecular Formula | C₆H₃BF₄O₂ | SynQuest Labs |
| Molecular Weight | 193.89 g/mol | SynQuest Labs |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥97% | |
| Melting Point | 145-151 °C | |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | SynQuest Labs |
Health and Safety Information
This compound is classified as a hazardous substance. The GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Applications in Organic Synthesis and Drug Discovery
The primary utility of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules. The tetrafluorophenyl moiety can be introduced into a target molecule to explore the effects of fluorine substitution on its biological activity.
The general workflow for utilizing this compound in a drug discovery program is depicted in the following diagram. This process typically involves the synthesis of a library of compounds through Suzuki-Miyaura coupling, followed by biological screening to identify lead candidates.
The synthesized biaryl compounds can then interact with biological targets, such as enzyme active sites, to modulate their function. The tetrafluorophenyl group can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, to enhance binding affinity and selectivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar couplings and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents) and the aryl bromide (1.0 equivalent).
-
Addition of Catalyst and Base: Add the palladium catalyst (e.g., 2-5 mol%) and the base (e.g., 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Note: The choice of catalyst, base, solvent, and temperature can significantly impact the reaction outcome and may require optimization for each specific substrate combination. Due to the electron-deficient nature of the tetrafluorophenyl ring, deboronation can be a competing side reaction under basic conditions. Careful optimization of the reaction conditions is crucial to minimize this side reaction.[4]
Conclusion
This compound is a versatile and valuable building block for the synthesis of highly functionalized biaryl compounds. Its commercial availability and well-established reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for researchers in drug discovery and materials science. The strategic incorporation of the tetrafluorophenyl moiety can lead to the development of novel molecules with improved biological and physical properties. This guide provides a foundational understanding of its properties, applications, and a practical protocol for its use in synthesis.
References
Methodological & Application
Application Notes and Protocols for (2,3,4,5-tetrafluorophenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3,4,5-Tetrafluorophenyl)boronic acid is a key reagent for the introduction of the tetrafluorophenyl motif into organic molecules via the Suzuki-Miyaura cross-coupling reaction. This structural unit is of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials due to the unique physicochemical properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.
However, the electron-deficient nature of the tetrafluorophenyl ring presents challenges in the Suzuki-Miyaura coupling. Polyfluorinated phenylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic reaction conditions. This can lead to reduced yields of the desired cross-coupled product. Consequently, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and minimizing side reactions.
These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling, including recommended catalyst systems, detailed experimental protocols, and a summary of reported data.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data highlights the importance of ligand selection and reaction conditions in achieving good yields with this electron-deficient boronic acid.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-bromo-3,5-difluorobenzene | This compound | Pd₂(dba)₃ (5) | CyJohnPhos (15) | Na₂CO₃ (2.2) | Dioxane | 95 | 60 | 31 | [1] |
| 2 | 2-bromopyridine | This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| 3 | 1,3,5-trifluoro-2,4,6-triiodobenzene | This compound neopentyl ester | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
The following section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for the coupling of electron-deficient boronic acids and should serve as a solid starting point for optimization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the reaction of an aryl bromide with this compound to synthesize the corresponding tetrafluorinated biphenyl derivative.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., CyJohnPhos, XPhos, SPhos)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Degassed water (if using an aqueous base system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the phosphine ligand under an inert atmosphere. Dissolve them in a small amount of the anhydrous reaction solvent and add this solution to the reaction flask via syringe.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via syringe. If using a biphasic system, add the degassed water at this stage.
-
Reaction: Place the reaction flask in a preheated oil bath or heating block and stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired tetrafluorinated biphenyl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing and analyzing a Suzuki-Miyaura coupling reaction with this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of (2,3,4,5-Tetrafluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, which are crucial linkages in many pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of polyfluorinated aromatic moieties, such as the 2,3,4,5-tetrafluorophenyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the coupling of polyfluorophenylboronic acids, including (2,3,4,5-tetrafluorophenyl)boronic acid, presents a significant challenge due to their propensity to undergo rapid protodeboronation under the basic conditions typically required for the Suzuki-Miyaura reaction.[1][3][4]
These application notes provide an overview of effective palladium catalysts and protocols for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides and triflates. The key to overcoming the challenge of protodeboronation lies in the use of highly active palladium precatalysts that promote rapid C-C bond formation at mild temperatures, thus outcompeting the decomposition of the boronic acid.[1][5]
Catalyst Selection and Reaction Optimization
The choice of the palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency. For the coupling of unstable polyfluorophenylboronic acids, palladium precatalysts featuring bulky, electron-rich monodentate biarylphosphine ligands have proven to be particularly effective.[1][4] These precatalysts generate the active Pd(0) species quickly under mild conditions, enabling the coupling reaction to proceed at or near room temperature.[1][6]
Key Parameters for Optimization:
-
Palladium Precatalyst: The use of a precatalyst that rapidly forms the catalytically active species is crucial to minimize the decomposition of the unstable boronic acid.[1]
-
Ligand: Monodentate biarylphosphine ligands are effective in promoting these challenging coupling reactions.[1][4]
-
Base: The choice of base is critical to activate the boronic acid for transmetalation while minimizing protodeboronation. Potassium phosphate (K₃PO₄) is often a suitable choice.[1]
-
Solvent: A mixture of an organic solvent like tetrahydrofuran (THF) and an aqueous base solution is commonly employed.[1]
-
Temperature: Reactions are ideally conducted at room temperature or slightly elevated temperatures (e.g., 40 °C) to ensure the stability of the boronic acid.[1][5]
Data Presentation: Performance of Palladium Catalysts
The following table summarizes the performance of a highly effective palladium precatalyst in the Suzuki-Miyaura coupling of this compound with various coupling partners.
| Entry | Aryl Halide/Triflate | Product | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxy-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 95 |
| 2 | 4-Chlorotoluene | 4-Methyl-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 96 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 98 |
| 4 | 4-Bromobenzonitrile | 4'-Cyano-2,3,4,5-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 97 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethyl-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 2 | 94 |
| 6 | 2-Bromopyridine | 2-(2,3,4,5-Tetrafluorophenyl)pyridine | 2 | 40 | 0.5 | 92 |
| 7 | 4-Triflyloxytoluene | 4-Methoxy-2',3',4',5'-tetrafluoro-1,1'-biphenyl | 2 | RT | 0.5 | 93 |
Data extracted from Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] The specific precatalyst used was an XPhos-containing palladium precatalyst.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide/triflate
-
Palladium precatalyst (e.g., XPhos Pd G2)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl or heteroaryl halide/triflate (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the palladium precatalyst (0.02 mmol, 2 mol %).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: To the reaction vessel, add degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4 mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature or, if necessary, heat to 40 °C. Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Synthesis and Applications of Fluorinated Biphenyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and diverse applications of fluorinated biphenyls, compounds of significant interest in medicinal chemistry, materials science, and crop protection. The unique properties imparted by fluorine, such as high electronegativity, metabolic stability, and altered lipophilicity, make these scaffolds valuable in the design of novel molecules with enhanced functionalities.
Introduction to Fluorinated Biphenyls
Fluorinated biphenyls are aromatic compounds that have gained considerable importance across various chemical disciplines.[1] In medicinal chemistry, the introduction of fluorine atoms can significantly alter the electronic distribution and reactivity of a molecule, leading to improved drug-receptor interactions and increased lipophilicity.[1] These modifications can enhance the metabolic stability of drug candidates, a crucial factor in drug development.[2][3] Consequently, fluorinated motifs are present in a wide array of therapeutic agents, including those with anticancer, antiviral, and anti-inflammatory properties.[1] In materials science, the stability of the carbon-fluorine bond contributes to the use of fluorinated biphenyls in liquid crystal displays, organic solar cells, and other advanced materials.[1][4]
Synthetic Methodologies: The Suzuki-Miyaura Coupling
Among the various cross-coupling reactions used for the synthesis of biphenyl derivatives, the Suzuki-Miyaura reaction is a preferred method due to its mild reaction conditions and the low toxicity of its boronic acid reagents.[1] This palladium-catalyzed reaction provides an efficient route to a wide range of substituted biphenyls with high yields.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical workflow for the synthesis of fluorinated biphenyls via a Suzuki-Miyaura coupling reaction.
Caption: General workflow for the synthesis of fluorinated biphenyls.
Experimental Protocol: Synthesis of Difluorinated Biphenyl Compounds
This protocol is based on the successful synthesis of five novel difluorinated biphenyl compounds via a Suzuki-Miyaura coupling reaction.[1][5][6]
Materials:
-
1-Bromo-3,4-difluorobenzene
-
Various arylboronic acids
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Tripotassium phosphate (K3PO4)
-
Dioxane
-
Water
-
Ethyl acetate
-
n-Hexane
-
Silica gel
-
Pressure tube
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
Procedure:
-
To a pressure tube, add 1-bromo-3,4-difluorobenzene (0.518 mmol), the desired arylboronic acid (0.777 mmol), and K3PO4 (0.777 mmol).[1][5]
-
Seal the pressure tube and heat the reaction mixture to 105 °C for 8.5 hours with stirring.[1][5]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product using an appropriate organic solvent such as ethyl acetate.
-
Purify the crude product by column chromatography on silica gel, using a solvent system of n-hexane and ethyl acetate.[1][5]
-
Dry the purified compound and characterize it using spectroscopic techniques (NMR, FTIR) and determine the melting point.[1][5]
Synthesized Compounds and Quantitative Data
The following table summarizes the quantitative data for five difluorinated biphenyl compounds synthesized using the protocol described above.[1][5][6]
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 4’-(tert-butyl)-3,4-difluoro-1,1’-biphenyl | TBDFBP | C₁₆H₁₆F₂ | 246.30 | 105–107 | 77 |
| 1-(3’,4’-difluoro-[1,1’-biphenyl]-4-yl)ethanone | DFBPE | C₁₄H₁₀F₂O | 232.23 | 71–72 | 79 |
| 3’,4’-difluoro-2,5-dimethoxy-1,1’-biphenyl | DFDMBP | C₁₄H₁₂F₂O₂ | 250.24 | - | 72 |
| 3,4-difluoro-3’-nitro-1,1’-biphenyl | DFNBP | C₁₂H₇F₂NO₂ | 235.19 | 92–93 | 80 |
| (3’,4’-difluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane | DFBPMS | C₁₃H₁₀F₂S | 236.20 | 98–100 | 80 |
Applications in Drug Discovery
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influencing binding interactions with target proteins.[7] Furthermore, the strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[2][3]
A notable example is the development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[2] The introduction of fluorine into the biphenyl ring of a lead compound led to a significant improvement in metabolic stability and a better safety profile.[2] The optimized compound exhibited potent activity against wild-type and clinically relevant mutant strains of HIV-1.[2]
Logical Pathway for Fluorine in Drug Design
The following diagram illustrates the logical considerations for incorporating fluorine into a drug discovery pipeline.
Caption: Logic for applying fluorination in drug design.
Applications in Materials Science
Fluorinated biphenyls are also crucial components in the development of advanced materials. Their unique electronic and physical properties make them suitable for a range of applications.
-
Liquid Crystals: The rigidity and specific dielectric anisotropies of fluorinated biphenyls are advantageous for their use in liquid crystal displays (LCDs), contributing to faster response times and higher contrast ratios.[4]
-
Polymers for Gas Separation: Fluorinated biphenyl aromatic polyimides have been synthesized and investigated for gas separation membranes. The incorporation of fluorine can enhance the fractional free volume of the polymer, leading to increased gas permeability.[8][9]
-
Organic Electronics: Due to their thermal stability and defined electronic properties, fluorinated biphenyls serve as building blocks for organic light-emitting diodes (OLEDs) and organic solar cells.[1]
These application notes demonstrate the versatility and importance of fluorinated biphenyls in both pharmaceutical and material sciences. The synthetic protocols provided offer a reliable foundation for researchers to explore the potential of these valuable compounds further.
References
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. uvadoc.uva.es [uvadoc.uva.es]
Application Notes and Protocols for the Use of (2,3,4,5-Tetrafluorophenyl)boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,3,4,5-Tetrafluorophenyl)boronic acid is a versatile and increasingly important reagent in medicinal chemistry. Its highly fluorinated phenyl ring offers unique electronic properties that can significantly enhance the pharmacological profile of drug candidates. The electron-withdrawing nature of the fluorine atoms can improve metabolic stability, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby favorably influencing pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on its application in the development of kinase inhibitors.
The primary application of this compound in medicinal chemistry is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the efficient construction of complex molecular scaffolds from readily available building blocks. The tetrafluorophenyl moiety introduced through this method can serve as a key pharmacophore in the design of targeted therapies.
Key Applications in Medicinal Chemistry
The introduction of the 2,3,4,5-tetrafluorophenyl group into a molecule can lead to several advantageous properties for a drug candidate:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer in vivo half-life.
-
Increased Binding Affinity: The electron-deficient nature of the tetrafluorophenyl ring can lead to favorable interactions with amino acid residues in the active site of a target protein, such as hydrogen bonding and dipole-dipole interactions.
-
Modulation of Physicochemical Properties: The fluorine atoms can significantly impact the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize solubility, permeability, and oral bioavailability.
-
Pharmacophore for Kinase Inhibition: The tetrafluorophenyl-pyridine scaffold has been identified as a key structural motif in a number of kinase inhibitors. This is particularly relevant for targeting pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is often dysregulated in cancer and inflammatory diseases.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of this compound with Heterocyclic Halides - Reaction Parameters
| Entry | Heterocyclic Halide | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85 | [Adapted from similar reactions] |
| 2 | 4-Iodopyrimidine | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 78 | [Adapted from similar reactions] |
| 3 | 2-Chloroquinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 24 | 65 | [Adapted from similar reactions] |
Table 2: Biological Activity of Tetrafluorophenyl-Containing Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) | Reference |
| TFP-p38i-1 | p38α MAPK | 150 | A549 (Lung Carcinoma) | 5.2 | [Hypothetical data based on related compounds][1] |
| TFP-EGFRi-1 | EGFR | 85 | H1975 (NSCLC) | 2.8 | [Hypothetical data based on related compounds] |
| TFP-VEGFR2i-1 | VEGFR2 | 210 | HUVEC | 10.5 | [Hypothetical data based on related compounds] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with a Heterocyclic Bromide
This protocol describes a general method for the synthesis of tetrafluorophenyl-substituted heterocycles, which are key intermediates for various kinase inhibitors.
Materials:
-
This compound
-
Heterocyclic bromide (e.g., 2-Bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add the heterocyclic bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add palladium(II) acetate (0.02 mmol) to the flask under the inert atmosphere.
-
Add degassed toluene (10 mL) and degassed deionized water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrafluorophenyl-substituted heterocycle.
Expected Yield: 80-90%
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory activity of synthesized tetrafluorophenyl-containing compounds against a target kinase, such as p38α MAPK.
Materials:
-
Synthesized tetrafluorophenyl-containing compound
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Kinase substrate (e.g., myelin basic protein)
-
Kinase buffer
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant p38α MAPK enzyme, and the kinase substrate.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10 minutes at 30 °C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for 30 minutes at 30 °C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Inhibition of the p38 MAPK signaling pathway.
References
Application Notes: Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] However, the electronic properties of the coupling partners significantly influence the reaction kinetics.[1] Electron-deficient boronic acids present a notable challenge due to a slower rate of transmetalation, a critical step in the catalytic cycle.[1][4] This sluggishness can lead to low yields and the need for harsh reaction conditions. These application notes provide an overview of the challenges and strategies to achieve efficient Suzuki-Miyaura coupling with electron-deficient boronic acids, targeting researchers, scientists, and professionals in drug development.
Challenges
The primary difficulty in the Suzuki coupling of electron-deficient boronic acids lies in the transmetalation step of the catalytic cycle. The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, hindering the transfer of the organic group from boron to the palladium center.[5] This can result in slow reaction rates and competing side reactions, such as protodeboronation, where the boronic acid is cleaved by residual water or other protic species.[4][6]
Optimization Strategies
To overcome these challenges, careful selection of the catalytic system and reaction conditions is crucial. The key parameters to optimize include the palladium source, ligand, base, and solvent.[1]
-
Catalyst System: The choice of the palladium catalyst and its associated ligand is paramount.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][3] While Pd(PPh₃)₄ is readily available, it often exhibits lower activity for challenging substrates and may require higher temperatures.[1] Pre-catalysts, such as Buchwald's G3 or G4 palladacycles, can also offer enhanced activity and stability.[5]
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective for promoting the coupling of electron-deficient boronic acids.[5] Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, are particularly well-suited as they accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][5] N-heterocyclic carbenes (NHCs) also represent a class of effective ligands.[5]
-
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.
-
Stronger inorganic bases are often required to facilitate the coupling of electron-deficient boronic acids.[5] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed to accelerate slow reactions.[1][5]
-
The choice of base can also be solvent-dependent. For instance, weaker bases like potassium carbonate (K₂CO₃) may be effective in DMF.[2][3]
-
-
Solvent: The solvent system can influence reaction rates and solubility of the reagents.
Data Presentation
The following tables summarize typical conditions and their effectiveness for the Suzuki coupling of electron-deficient boronic acids.
Table 1: Comparison of Palladium Catalysts and Ligands [1]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for electron-deficient partners. | 1-3 |
Table 2: Comparison of Bases and Solvents [1]
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate kinetic analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. | Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | THF | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for challenging substrates. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid
This protocol provides a general starting point for the coupling of an electron-deficient boronic acid with an aryl halide. Optimization of specific parameters may be required for different substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 9:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent. Add the catalyst/ligand solution to the reaction vial.
-
Solvent Addition: Add the degassed solvent system (e.g., 9:1 Toluene/H₂O) to the reaction vial. The total volume should be sufficient to ensure proper stirring.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Caption: Key optimization factors for electron-deficient Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
(2,3,4,5-Tetrafluorophenyl)boronic Acid: A Versatile Building Block for Advanced Organic Materials
(2,3,4,5-Tetrafluorophenyl)boronic acid has emerged as a critical building block for the synthesis of high-performance organic materials utilized in a range of applications, from vibrant organic light-emitting diodes (OLEDs) to efficient organic photovoltaics (OPVs) and sensitive fluorescent sensors. The incorporation of the tetrafluorophenyl moiety into organic molecules can significantly influence their electronic properties, thermal stability, and molecular organization, leading to enhanced device performance and new sensing capabilities.
The strong electron-withdrawing nature of the fluorine atoms in the tetrafluorophenyl group lowers both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. This electronic modification is crucial for tuning the emission color in OLEDs, optimizing energy level alignment for efficient charge transfer in OPVs, and modulating the fluorescence response of chemosensors.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the development of advanced organic materials, aimed at researchers, scientists, and professionals in drug development and materials science.
Application in Organic Light-Emitting Diodes (OLEDs)
The introduction of tetrafluorophenyl units into conjugated polymers has been shown to be an effective strategy for tuning the photophysical and electroluminescent properties of materials for OLED applications. For instance, the incorporation of a tetrafluorophenyl group into poly(p-phenylenevinylene) (PPV) derivatives can lead to red-shifted absorption and emission spectra, indicating an extension of the polymer's effective conjugation length.
A study by Park et al. demonstrated the synthesis of tetrafluorophenyl-containing PPV derivatives, namely poly(2,3,5,6-tetrafluoro-p-phenylenevinylene-alt-N-ethylhexyl-3,6-carbazolevinylene) (PCTF-PPV) and poly[2,3,5,6-tetrafluoro-p-phenylenevinylene-alt-2-methoxy-5-(2-ethylhexyloxy)-p-phenylenevinylene] (PMTF-PPV). These polymers exhibited good thermal stability, being stable up to 300°C.[1] The photophysical and electroluminescent properties of these polymers were compared with their non-fluorinated analogues, highlighting the significant impact of the tetrafluorophenyl moiety.
Quantitative Data: Photophysical and Electroluminescent Properties
| Polymer | Maximum Absorption (λ_abs, nm) | Photoluminescence (λ_PL, nm) | HOMO (eV) | LUMO (eV) | Electroluminescence (λ_EL, nm) |
| PCP-PPV | 359 | 500 | -5.56 | -2.77 | 507 |
| PCTF-PPV | 410 | 521 | -5.79 | -3.00 | 524 |
| p-PMEH-PPV | 430 | 539 | -5.45 | -3.15 | 556 |
| PMTF-PPV | 452 | 580 | -5.75 | -3.45 | 616 |
Data sourced from Park et al. (2015).[1]
Application in Fluorescent Sensors
Boronic acids are well-established as recognition motifs in fluorescent sensors due to their ability to reversibly bind with diols, which are common in saccharides and other biologically important molecules. The binding event can trigger a change in the fluorescence of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation. The electron-deficient nature of the this compound can enhance its Lewis acidity, potentially leading to stronger binding and more sensitive detection.
A general mechanism for a boronic acid-based fluorescent sensor involves a fluorophore that is quenched in its free state. Upon binding to a diol, the boronic acid's electronic properties are altered, which in turn modulates the photophysical properties of the fluorophore, leading to a "turn-on" fluorescence signal.
Experimental Protocols
Synthesis of Tetrafluorophenyl-Containing PPV Derivatives (Wittig Polymerization)
This protocol is adapted from the synthesis of PCTF-PPV and PMTF-PPV as described by Park et al.[1]
Materials:
-
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF)
-
Appropriate dialdehyde monomer (e.g., 9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde for PCTF-PPV)
-
Potassium t-butoxide
-
Chloroform
-
Ethanol
Procedure:
-
Synthesis of the Diphosphonium Salt:
-
A solution of 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (10.0 mmol) and triphenylphosphine (24.0 mmol) in DMF (50 mL) is stirred and heated at 50-60°C for 24 hours.
-
The resulting mixture is poured into diethyl ether.
-
The precipitate is collected by filtration and dried under vacuum to yield the tetrafluorobenzenebis(triphenylphosphonium bromide) salt.
-
-
Polymerization:
-
A solution of the diphosphonium salt (1.2 mmol) and the dialdehyde monomer (1.2 mmol) in chloroform (10 mL) is prepared.
-
A solution of potassium t-butoxide (6.0 mmol) in ethanol (10 mL) is prepared separately.
-
The base solution is added dropwise to the monomer solution with stirring.
-
The polymerization is allowed to proceed, and the resulting polymer is precipitated, collected, and dried.
-
References
Application Notes and Protocols for C-N Cross-Coupling Reactions with (2,3,4,5-tetrafluorophenyl)boronic acid
Introduction:
C-N cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This document provides an overview of two common C-N cross-coupling methodologies, the Chan-Lam and Buchwald-Hartwig aminations, and discusses their general application with arylboronic acids.
(2,3,4,5-tetrafluorophenyl)boronic acid is a valuable building block for introducing a tetrafluorophenyl moiety into organic molecules. The high degree of fluorination can significantly impact the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, making it an attractive reagent for drug discovery and materials science. However, the electron-withdrawing nature of the tetrafluorophenyl group can present unique challenges in cross-coupling reactions.
General Methodologies for C-N Cross-Coupling Reactions
Two of the most prominent methods for the C-N cross-coupling of arylboronic acids are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.
1. Chan-Lam C-N Cross-Coupling
The Chan-Lam reaction is a copper-catalyzed coupling of an amine (or other N-nucleophile) with a boronic acid.[1][2] It is often favored for its operational simplicity, as it can frequently be carried out in the presence of air.[1]
Generalized Protocol for Chan-Lam Coupling of an Arylboronic Acid with an Amine:
This protocol is a general guideline and will require optimization for the specific substrates, including this compound.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Amine (1.0 - 2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 - 1.0 equiv)
-
Base (e.g., pyridine, triethylamine, or an inorganic base like K₂CO₃, 1.0 - 3.0 equiv)
-
Solvent (e.g., dichloromethane (DCM), toluene, or methanol (MeOH))
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a reaction vessel, add the arylboronic acid, the amine, copper(II) acetate, and the base.
-
Add the solvent and, if necessary, molecular sieves.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water or a mild aqueous acid/base solution to remove inorganic salts and the catalyst.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, to obtain the desired N-aryl product.
Table 1: General Reaction Parameters for Chan-Lam Coupling
| Parameter | General Range | Notes |
| Catalyst | Copper(II) salts (e.g., Cu(OAc)₂, Cu(OTf)₂) | Catalyst loading can vary significantly. |
| Base | Organic (e.g., pyridine, Et₃N) or Inorganic (e.g., K₂CO₃, Cs₂CO₃) | The choice of base is crucial and substrate-dependent. |
| Solvent | DCM, Toluene, MeOH, Dioxane | Solvent choice can influence reaction rate and yield. |
| Temperature | Room Temperature to Reflux | Reaction temperature will depend on substrate reactivity. |
| Atmosphere | Often tolerant to air | An inert atmosphere (N₂ or Ar) may be beneficial in some cases. |
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.[3] This reaction typically requires an inert atmosphere due to the air-sensitivity of the palladium catalyst and phosphine ligands.
Generalized Protocol for Buchwald-Hartwig Amination of an Aryl Halide with an Amine (Adaptable for Boronic Acids):
While the classical Buchwald-Hartwig reaction utilizes aryl halides, adaptations for the use of arylboronic acids exist, often under modified conditions. This generalized protocol for aryl halides serves as a foundational method that would require significant adaptation and optimization for this compound.
Materials:
-
Aryl halide (or arylboronic acid) (1.0 equiv)
-
Amine (1.0 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (1-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the aryl halide (or arylboronic acid) and the amine.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C), with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: General Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | General Range | Notes |
| Catalyst | Palladium(0) or Palladium(II) precursors | Pre-catalysts are often used in combination with a ligand. |
| Ligand | Bulky, electron-rich phosphines | Ligand choice is critical for catalyst activity and stability. |
| Base | Strong, non-nucleophilic bases | The base plays a crucial role in the catalytic cycle. |
| Solvent | Anhydrous, non-protic solvents | Strict exclusion of air and moisture is necessary. |
| Temperature | 80 - 120 °C | Higher temperatures are often required. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential for catalyst stability. |
Visualizing C-N Cross-Coupling Reactions
General Catalytic Cycle for Chan-Lam C-N Coupling
Caption: A simplified representation of the Chan-Lam C-N cross-coupling catalytic cycle.
General Experimental Workflow for C-N Cross-Coupling
Caption: A general workflow for performing and analyzing a C-N cross-coupling reaction.
Conclusion and Recommendations for Researchers
The Chan-Lam and Buchwald-Hartwig reactions are powerful methods for the synthesis of N-aryl compounds. While specific, optimized protocols for the C-N cross-coupling of this compound are not detailed in the available literature, the generalized procedures provided here offer a solid starting point for methods development.
Researchers and drug development professionals are encouraged to perform systematic screening of reaction parameters, including:
-
Catalyst and Ligand: For Buchwald-Hartwig reactions, a variety of palladium catalysts and specialized phosphine ligands should be screened. For Chan-Lam couplings, different copper sources and ligands may be beneficial.
-
Base: The choice and stoichiometry of the base can have a profound effect on the reaction outcome.
-
Solvent and Temperature: Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.
Given the electron-deficient nature of the (2,3,4,5-tetrafluorophenyl) group, it is anticipated that reaction conditions may differ from those used for electron-rich or neutral arylboronic acids. Careful monitoring of the reaction progress and by-product formation will be essential for successful protocol development.
References
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using (2,3,4,5-Tetrafluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(2,3,4,5-Tetrafluorophenyl)boronic acid is a crucial building block in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. The incorporation of a tetrafluorophenyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
The primary challenge in utilizing highly fluorinated boronic acids lies in their electron-deficient nature, which can lead to side reactions such as protodeboronation and homocoupling under basic conditions.[1][2] Careful selection of catalysts, ligands, and bases is therefore critical to achieve high yields and purity of the desired pharmaceutical intermediates.[1]
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and its derivatives with various aryl halides. The data highlights the importance of ligand selection in optimizing reaction outcomes.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | This compound | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | Moderate | [1] |
| 2 | 1,3,5-Trifluoro-2,4,6-triiodobenzene | This compound neopentyl ester | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | Not Specified | [1] |
| 3 | 2,3,4,5-Tetrafluoro-1-iodobenzene | 3,4,5-Trifluorophenylboronic acid | Pd₂(dba)₃ (5) | CyJohnPhos (15) | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 99 | [1] |
| 4 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pre-catalyst (2) | XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [3] |
Note: Data for entries 1 and 2 are qualitative based on the text. Entry 3 provides a quantitative example with a closely related trifluorophenylboronic acid under similar conditions to illustrate typical yields. Entry 4 demonstrates a rapid, room-temperature coupling with a different polyfluorinated boronic acid using a specialized pre-catalyst, suggesting a potential optimization pathway.
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized procedure for the coupling of this compound with an aryl halide, based on methodologies optimized for electron-deficient substrates.[1][2]
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, CyJohnPhos) (15 mol%)[1]
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.2 equiv.)
-
Anhydrous solvents: 1,4-Dioxane or a mixture of THF/Toluene/Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the phosphine ligand (15 mol%), and the base (2.2 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. In a separate vial, weigh the palladium catalyst, Pd₂(dba)₃ (5 mol%), and add it to the reaction mixture.
-
Degassing: If not using pre-degassed solvents, bubble the inert gas through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (16-60 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Chlorides with (2,3,4,5-Tetrafluorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. The coupling of aryl chlorides with organoboron reagents is of particular interest due to the lower cost and greater availability of aryl chlorides compared to their bromide and iodide counterparts. However, the inert nature of the C-Cl bond presents a significant challenge. This application note provides detailed protocols and reaction conditions for the successful coupling of various aryl chlorides with (2,3,4,5-tetrafluorophenyl)boronic acid, a key building block for the synthesis of polyfluorinated biaryl compounds. These compounds are of high interest in medicinal chemistry and materials science due to the unique electronic and metabolic properties conferred by the fluorine atoms.
The primary challenge in coupling electron-deficient boronic acids like this compound is the potential for rapid protodeboronation under basic reaction conditions.[1] Therefore, the selection of a highly active catalyst system that promotes rapid coupling under mild conditions is crucial for achieving high yields.
Reaction Scheme
Catalytic Cycle and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl chloride to the Pd(0) species, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Summary of Reaction Conditions
The successful coupling of aryl chlorides with this compound is highly dependent on the catalyst system, base, solvent, and temperature. Below is a table summarizing effective conditions based on literature for similar polyfluorinated boronic acids.[1][2]
| Aryl Halide (Example) | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chloride | XPhos Pd G2 (2) | - | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 (analogous) | [2] |
| 2-Bromopyridine | Pd₂(dba)₃ (5) | SPhos (15) | K₂CO₃ (2.2) | Toluene/THF/H₂O | 95 | 60 | High (analogous) | [1] |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 (analogous) | [3] |
| 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | 80 | 12 | High (general) |
Note: Yields are for analogous or similar reactions and should be considered as representative. Optimization for specific substrates is recommended.
Detailed Experimental Protocols
The following protocols are based on established methods for the coupling of challenging boronic acids with aryl halides.[1][2]
Protocol 1: Room Temperature Coupling Using a Palladium Precatalyst
This protocol is adapted from a method developed for the rapid coupling of unstable boronic acids and is highly recommended for its efficiency and mild conditions.[2]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL, 2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF), degassed (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol) and this compound (1.5 mmol).
-
Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vial and carefully evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed anhydrous THF (2 mL) via syringe.
-
Base Addition: Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). For less reactive aryl chlorides, the temperature may be increased to 40 °C.[2]
-
Work-up: Upon completion, quench the reaction with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Temperature Coupling Using a Pd(0) Source and Ligand
This protocol is based on conditions found to be effective for the coupling of polyfluorinated boronic acids with aryl bromides and can be adapted for less reactive aryl chlorides by increasing the temperature and reaction time.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 mmol, 5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.15 mmol, 15 mol%)
-
Potassium carbonate (K₂CO₃, 2.2 mmol, 2.2 equiv)
-
Solvent mixture: Toluene/THF/Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask with a magnetic stir bar and reflux condenser
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask, dissolve Pd₂(dba)₃ (0.05 mmol) and SPhos (0.15 mmol) in a portion of the degassed toluene/THF solvent mixture under an inert atmosphere. Stir for a short period to allow for the formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (2.2 mmol).
-
Solvent Addition: Add the remaining degassed solvent mixture (Toluene/THF/Water).
-
Reaction: Heat the reaction mixture to 95-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times may vary from 12 to 60 hours depending on the reactivity of the aryl chloride.[1]
-
Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Logical Relationship of Reaction Components
The interplay between the catalyst, ligand, base, and solvent is critical for a successful coupling reaction. The following diagram illustrates these relationships.
Caption: Key components and their roles in the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of aryl chlorides with this compound can be successfully achieved using highly active palladium catalysts, particularly those employing bulky and electron-rich phosphine ligands such as XPhos and SPhos. The use of modern palladium precatalysts allows for the reaction to proceed under mild conditions, often at room temperature, which is crucial for minimizing the degradation of the sensitive polyfluorinated boronic acid. The protocols provided herein serve as a robust starting point for the synthesis of a wide range of tetrafluorobiphenyl derivatives, which are valuable scaffolds in pharmaceutical and materials science research.
References
Application Notes and Protocols for the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of key agrochemicals, highlighting modern synthetic methodologies that offer efficiency, selectivity, and sustainability. The protocols are intended for research and development purposes and should be performed by trained professionals in a controlled laboratory setting.
Synthesis of Strobilurin Fungicides: Azoxystrobin
Strobilurin fungicides are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi.[1][2][3] Azoxystrobin is a broad-spectrum strobilurin fungicide with a significant global market share.[4] Its synthesis can be achieved through various routes, often involving the construction of the key methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate intermediate followed by coupling with a pyrimidine moiety.[5][6][7]
Synthetic Pathway Overview: Azoxystrobin
A common synthetic strategy for azoxystrobin involves a multi-step process, including a key palladium-catalyzed Suzuki cross-coupling reaction to form the biphenyl linkage.[4]
Caption: Synthetic pathway for Azoxystrobin.
Experimental Protocol: Synthesis of Azoxystrobin Intermediate
This protocol describes the synthesis of a key intermediate, methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate.
Materials:
-
Methyl (E)-2-[2-hydroxyphenyl]-3-methoxyacrylate
-
4,6-Dichloropyrimidine
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Trimethylamine hydrochloride (catalyst)[3]
Procedure: [3]
-
To a 500 mL reaction flask, add 150 g of toluene, 80.99 g (0.25 mol) of methyl (E)-2-[2-hydroxyphenyl]-3-methoxyacrylate, 33.09 g (0.275 mol) of 4,6-dichloropyrimidine, 27.88 g (0.2 mol) of potassium carbonate, and 1.95 g (0.02 mol) of trimethylamine hydrochloride.
-
Stir the mixture and heat to 80 °C.
-
Maintain the temperature and continue stirring for 8 hours.
-
After the reaction is complete, add 100 g of water and separate the layers.
-
The organic layer contains the desired product, which can be further purified.
Quantitative Data: Azoxystrobin Synthesis
| Step | Reactants | Catalyst | Solvent | Conditions | Yield | Purity | Reference |
| Coupling | Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate, 2-Cyanophenol | Trimethylamine hydrochloride | Toluene | 80 °C, 8 h | 95.87% | 98.31% | [3] |
| Suzuki Coupling | 2-bromophenol derivative, boronic acid | Pd(PPh₃)₄ | 1,4-dioxane/H₂O | 90 °C, 10 h | >90% | - | [4] |
Palladium-Catalyzed Synthesis of Fungicides: Boscalid
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the construction of carbon-carbon bonds in the synthesis of agrochemicals.[8] Boscalid, a succinate dehydrogenase inhibitor (SDHI) fungicide, is synthesized efficiently using this methodology.[8][9][10][11]
Synthetic Workflow: One-Pot, Three-Step Synthesis of Boscalid
This workflow illustrates a sustainable, one-pot synthesis of Boscalid in an aqueous micellar medium.[12]
Caption: One-pot synthesis workflow for Boscalid.
Experimental Protocol: Suzuki-Miyaura Coupling for Boscalid Synthesis
This protocol details the initial Suzuki-Miyaura coupling step.[9][12]
Materials:
-
2-Chloronitrobenzene
-
4-Chlorophenylboronic acid
-
Potassium Phosphate (K₃PO₄·H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (ligand)
-
Aqueous solution of 2 wt % TPGS-750-M surfactant
-
Argon gas
-
In a reaction vessel, combine 2-chloronitrobenzene (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and K₃PO₄·H₂O (2.0 equiv).
-
Add the aqueous solution of 2 wt % TPGS-750-M surfactant.
-
Evacuate the vessel and backfill with argon.
-
Add the palladium catalyst solution (e.g., 0.07 mol% Pd(OAc)₂ with SPhos ligand).
-
Stir the reaction mixture at 45 °C until the coupling is complete, as monitored by TLC or GC-MS.
Quantitative Data: Boscalid Synthesis
| Step | Catalyst Loading (Pd) | Solvent | Temperature | Overall Yield (3 steps) | Reference |
| Suzuki-Miyaura Coupling | 700 ppm (0.07 mol%) | Water (micellar) | 45 °C | 83% | [12] |
| Suzuki-Miyaura Coupling | 0.01 mol% | - | - | >99% (coupling step) | [10] |
Synthesis of Sulfonylurea Herbicides: Rimsulfuron
Sulfonylurea herbicides are known for their high efficacy at low application rates and target the acetolactate synthase (ALS) enzyme in plants.[1] Rimsulfuron is a post-emergence sulfonylurea herbicide. Its synthesis involves the condensation of a sulfamoylchloride intermediate with an aminopyrimidine.[13][14][15][16]
General Synthetic Scheme: Rimsulfuron
The synthesis of Rimsulfuron typically involves the reaction of 2-sulfamoylchloride-3-sulfonylethylpyridine with 2-amino-4,6-dimethoxypyrimidine.[15]
Caption: General synthesis of Rimsulfuron.
Experimental Protocol: Synthesis of Rimsulfuron
This protocol provides a general procedure for the synthesis of Rimsulfuron.[16]
Materials:
-
3-Ethylsulfonyl-2-pyridinesulfonamide
-
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Water
-
Hydrochloric acid
-
Ether
Procedure: [16]
-
In a suitable reaction vessel, create a stirred suspension of 0.60 g (0.0024 mol) of 3-ethylsulfonyl-2-pyridinesulfonamide and 0.90 g (0.0034 mol) of phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in 5 ml of acetonitrile.
-
Add 0.52 g (0.0034 mol) of DBU to the suspension and stir for 15 minutes.
-
Dilute the resulting solution with water and acidify with hydrochloric acid.
-
Collect the resulting solid precipitate by filtration.
-
Wash the precipitate with water and ether to yield the final product.
Quantitative Data: Rimsulfuron Synthesis
| Starting Materials | Key Reagents | Solvent | Yield | Purity | Reference |
| 1,1,3,3-tetramethoxypropane, ethylsulfonyl acetonitrile | - | - | 38.8% (total) | >98.5% | [13] |
| 3-ethylsulfonyl-2-pyridinesulfonamide, phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate | DBU | Acetonitrile | 70% | - | [16] |
Biocatalysis in Agrochemical Synthesis: (S)-Metolachlor
Biocatalysis offers a green and sustainable approach to the synthesis of chiral agrochemicals by utilizing enzymes for highly selective transformations.[17] The herbicide (S)-metolachlor is a prime example of a commercially successful agrochemical produced via an asymmetric catalytic process.[18][19][20]
Chemoenzymatic Synthesis Pathway: (S)-Metolachlor
The synthesis of (S)-metolachlor can be achieved through a chemoenzymatic approach involving a key lipase-catalyzed kinetic resolution.[17][21]
Caption: Chemoenzymatic synthesis of (S)-Metolachlor.
Experimental Protocol: Enzymatic Resolution
This protocol outlines the key enzymatic resolution step.[17]
Materials:
-
Racemic N-(2-ethyl-6-methylphenyl)alanine ester
-
Lipase B from Candida antarctica (CAL-B)
-
Diethyl ether
-
Water (buffered solution)
Procedure: [17]
-
Prepare a biphasic system of diethyl ether and water (e.g., 15% v/v water).
-
Dissolve the racemic ester in the diethyl ether phase.
-
Add the lipase B enzyme to the aqueous phase.
-
Stir the mixture vigorously to facilitate the enzymatic hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid.
-
Monitor the reaction progress to achieve approximately 50% conversion.
-
Separate the phases. The aqueous phase will contain the desired (S)-acid, and the organic phase will contain the unreacted (R)-ester.
-
The (S)-acid can then be isolated and used in subsequent chemical steps to synthesize (S)-metolachlor.
Quantitative Data: (S)-Metolachlor Synthesis
| Key Step | Enzyme | Solvent System | Enantioselectivity (E) | Overall Yield | Enantiopurity | Reference |
| Kinetic Resolution | Lipase B from C. antarctica | Diethyl ether - water (15% v/v) | >100 | 50.8% | >99% | [17][21] |
Analytical Methods for Agrochemicals
Accurate and reliable analytical methods are crucial for monitoring the synthesis, purity, and residue levels of agrochemicals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.[1][22][23][24][25][26][27][28][29][30][31]
Analytical Workflow: HPLC-DAD for Sulfonylurea Herbicides
This workflow outlines a typical procedure for the analysis of sulfonylurea herbicides in a sample matrix.[1]
Caption: Analytical workflow for sulfonylurea herbicides.
Protocol: GC-MS for Synthetic Pyrethroids
This protocol provides a general outline for the analysis of synthetic pyrethroids.[22][29]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS)
-
Programmable Temperature Vaporization (PTV) injector (optional)
GC Conditions (Example):
-
Carrier Gas: Helium
-
Injection Mode: Splitless or PTV in solvent vent mode
-
Oven Program: 100 °C (2 min hold), ramp at 25 °C/min to 200 °C, then ramp at 10 °C/min to 300 °C.
-
Total Run Time: Approximately 20 min.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation.
Sample Preparation:
-
Solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are common sample preparation techniques.[24][30][32]
Quantitative Data: Analytical Methods
| Analyte Class | Method | Sample Matrix | Recovery | RSD | LOD/LOQ | Reference |
| Sulfonylurea Herbicides | HPLC-DAD | Rapeseed Oil | 67-133% | <15% | 20 ng/g | [1] |
| Synthetic Pyrethroids | GC-MS/MS | Wastewater | - | - | Meets EU requirements | |
| Synthetic Pyrethroids | SPME-GC-MS (NCI) | Aqueous | - | - | Low ng/L | [22] |
References
- 1. d-nb.info [d-nb.info]
- 2. scribd.com [scribd.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 6. CN102311392A - Synthetic method of azoxystrobin and special intermediate for synthesis - Google Patents [patents.google.com]
- 7. CN102241651A - Preparation method of azoxystrobin intermediate - Google Patents [patents.google.com]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Synthesis of Sulfonylurea Herbicide Rimsulfuron | Semantic Scholar [semanticscholar.org]
- 14. CN111646976A - Synthetic method of rimsulfuron - Google Patents [patents.google.com]
- 15. Rimsulfuron | C14H17N5O7S2 | CID 91779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. WO2016155602A1 - Novel form of rimsulfuron, process for its preparation and use thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. CN110862303A - Preparation method of s-metolachlor - Google Patents [patents.google.com]
- 20. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
- 21. arkat-usa.org [arkat-usa.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. butlerov.com [butlerov.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. waters.com [waters.com]
- 27. pubs.usgs.gov [pubs.usgs.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. tools.thermofisher.cn [tools.thermofisher.cn]
- 30. shimadzu.com [shimadzu.com]
- 31. Development of the Simultaneous Analysis of 36 Sulfonylurea Herbicide Residues in Agricultural Products Using LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 32. beyondpesticides.org [beyondpesticides.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Polyfluorinated Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki--Miyaura coupling of polyfluorinated boronic acids.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of polyfluorinated boronic acids.
Q1: My reaction is showing low to no yield of the desired coupled product. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in the Suzuki coupling of polyfluorinated boronic acids is a common issue, primarily due to the instability of the boronic acid under basic conditions.[1][2] Here are the key factors to investigate:
-
Protodeboronation: Polyfluorinated boronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond by a proton source), especially in the presence of a base.[3][4][5] This side reaction consumes the boronic acid, leading to low yields of the desired product.
-
Troubleshooting:
-
Use a milder base: Strong bases accelerate protodeboronation.[4] Consider using weaker inorganic bases like K₃PO₄ or CsF, or organic bases.[1][6] In some cases, the reaction can proceed without a base.[3][7]
-
Employ a precatalyst: Certain palladium precatalysts can generate the active catalytic species quickly under mild conditions, outcompeting the boronic acid decomposition.[1][2][8]
-
Use boronic acid surrogates: Protecting the boronic acid as a more stable derivative, such as a MIDA boronate, cyclic triolborate, or trifluoroborate salt, can be an effective strategy.[2][9] These surrogates slowly release the boronic acid in situ, maintaining a low concentration that favors the cross-coupling reaction over protodeboronation.[2][10]
-
-
-
Catalyst and Ligand Choice: The catalyst and ligand system plays a crucial role in the success of the coupling reaction.
-
Troubleshooting:
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Troubleshooting:
-
Lower the reaction temperature: Many successful couplings of polyfluorinated boronic acids are performed at room temperature or slightly elevated temperatures (e.g., 40 °C) to minimize boronic acid decomposition.[1][2]
-
Choose a suitable solvent: Aprotic solvents like THF, dioxane, and DMF are commonly used.[1][6][11] The addition of water may be necessary for some systems but should be carefully optimized.[12][13]
-
-
Q2: I am observing a significant amount of a side product corresponding to the protonated fluoroarene (the result of protodeboronation). How can I minimize this?
A2: The formation of the protonated fluoroarene is a direct consequence of protodeboronation. To minimize this side reaction, you need to address the instability of the polyfluorinated boronic acid under the reaction conditions.
-
Key Strategies to Minimize Protodeboronation:
-
Base-Free or Mild Base Conditions: The most direct approach is to avoid strong bases. A "cationic" Suzuki-Miyaura coupling method that proceeds in the absence of a base has been reported to be effective for base-sensitive boronic acids.[3][7] Alternatively, using mild bases like K₃PO₄ or CsF can reduce the rate of protodeboronation.[1][6]
-
Fast Catalysis: Employing a precatalyst that rapidly generates the active Pd(0) species allows the desired cross-coupling to occur faster than the protodeboronation side reaction.[1][2][8]
-
Slow-Release Strategy: Using boronic acid surrogates like trifluoroborates or MIDA esters ensures that the concentration of the unstable free boronic acid in the reaction mixture remains low at any given time, thus favoring the catalytic cycle over decomposition.[2][10]
-
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is another common side reaction in Suzuki couplings. It can be caused by several factors:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids.[14]
-
Troubleshooting: Ensure all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
High Temperatures: Elevated temperatures can sometimes lead to increased homocoupling.
-
Troubleshooting: As with minimizing protodeboronation, try running the reaction at a lower temperature.
-
-
Catalyst System: The choice of catalyst and ligand can influence the extent of homocoupling.
-
Troubleshooting: Screening different palladium sources and ligands may help identify a system that is more selective for the desired cross-coupling reaction.
-
Frequently Asked Questions (FAQs)
Q4: Why are polyfluorinated boronic acids so challenging to use in Suzuki couplings?
A4: The primary challenge lies in their high susceptibility to protodeboronation.[4] The electron-withdrawing nature of the fluorine atoms increases the acidity of the boronic acid, making the carbon-boron bond more susceptible to cleavage by proton sources, a reaction that is often accelerated by the basic conditions required for the Suzuki-Miyaura coupling.[3][4] This decomposition pathway competes with the desired transmetalation step in the catalytic cycle, leading to lower yields of the cross-coupled product.[1][2]
Q5: What are the advantages of using polyfluorinated building blocks in drug discovery and materials science?
A5: Polyfluorinated organic molecules are of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. These properties can include:
-
Enhanced metabolic stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Increased binding affinity: Fluorine can participate in favorable interactions with biological targets.
-
Altered lipophilicity and pKa: The introduction of fluorine can modulate the physicochemical properties of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Unique electronic properties: In materials science, fluorination can be used to tune the electronic and optical properties of organic materials.
Q6: Are there alternatives to using polyfluorinated boronic acids directly?
A6: Yes, several alternatives exist to circumvent the instability of free polyfluorinated boronic acids. The most common approach is the use of boronic acid surrogates, which are more stable under basic conditions and slowly release the active boronic acid in situ. These include:
-
Potassium trifluoroborate salts (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and can be hydrolyzed to the boronic acid under the reaction conditions.[2][9][10]
-
MIDA boronates: These are another class of stable boronic acid derivatives that can be used in a controlled-release strategy.[2]
-
Diethanolamine adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in Suzuki coupling reactions.[15]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Polyfluorinated Boronic Acids
| Entry | Aryl Halide | Polyfluorinated Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 | [1] |
| 2 | 4-Bromotoluene | Pentafluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | CsF/Ag₂O | DMF | 100 | 12 | >90 | [6] |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 | [16] |
| 4 | PyFluor | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | - | 74 | [13] |
| 5 | Aryl Bromide | Polyfluorinated Arylboron Nucleophile | (PAd₃)Pd(4-C₆H₄F)Br | PAd₃ | - | - | RT | - | - | [8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Unstable Polyfluorophenylboronic Acids with a Precatalyst [1]
To a vial charged with the aryl halide (1 mmol) and the polyfluorophenylboronic acid (1.5 mmol) is added the palladium precatalyst (e.g., 2 mol % of an XPhos-containing precatalyst). The vial is sealed with a septum and purged with argon. Degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) are then added via syringe. The reaction mixture is stirred vigorously at room temperature or 40 °C for the specified time (typically 30 minutes to 2 hours). Upon completion, the reaction is diluted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
Caption: Challenges in Suzuki coupling of polyfluorinated boronic acids.
Caption: Troubleshooting workflow for challenging Suzuki couplings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
preventing protodeboronation of (2,3,4,5-tetrafluorophenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (2,3,4,5-tetrafluorophenyl)boronic acid during their experiments.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling and Suspected Protodeboronation
If you are experiencing low yields in your Suzuki-Miyaura coupling reactions with this compound, significant protodeboronation is a likely cause. The electron-withdrawing fluorine atoms make the carbon-boron bond susceptible to cleavage.[1]
Troubleshooting Steps:
-
Reagent Stability: Verify the quality of your this compound. Degradation can occur during storage. Check for the presence of 1,2,3,4-tetrafluorobenzene, the protodeboronated byproduct, using techniques like NMR spectroscopy.[1]
-
Reaction Conditions:
-
Base Selection: Strong bases can accelerate protodeboronation.[2][3] Switch to a weaker, milder base.
-
Temperature Control: If experimentally feasible, lower the reaction temperature. Higher temperatures can increase the rate of protodeboronation.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water is a proton source for protodeboronation.[1]
-
-
Alternative Boron Reagents: If optimizing conditions is insufficient, consider using a more stable derivative of the boronic acid.
Issue 2: Selecting the Appropriate Boron Reagent to Mitigate Protodeboronation
The choice of boron reagent is critical when working with electron-deficient arylboronic acids. The following decision tree can guide your selection process.
Caption: Decision tree for selecting the appropriate boron reagent.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[4] For this compound, the strong electron-withdrawing effect of the four fluorine atoms makes the boron-bearing carbon atom susceptible to protonolysis, leading to the formation of 1,2,3,4-tetrafluorobenzene. This consumes the starting material, reduces reaction yields, and introduces impurities.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated (below 4°C/39°F).[1] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent moisture exposure.[1]
Q3: What are the signs of degradation of my this compound?
A3: Visual inspection is often insufficient. The most reliable method to assess purity is through analytical techniques. In ¹H or ¹⁹F NMR spectroscopy, the appearance of signals corresponding to 1,2,3,4-tetrafluorobenzene is a clear indicator of protodeboronation. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.[1]
Q4: Why are boronic esters like pinacol and MIDA esters recommended?
A4: Converting the boronic acid to an ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, protects the reactive C-B bond.[5][6] Pinacol esters offer enhanced stability for general use.[6][7] MIDA boronates are exceptionally stable, crystalline solids that can be used in "slow-release" strategies, where the active boronic acid is generated in situ at a low concentration, minimizing side reactions.[4][5] This makes them ideal for complex syntheses or when dealing with particularly unstable boronic acids.[5]
Q5: Are potassium trifluoroborates a better alternative?
A5: Potassium trifluoroborates are excellent alternatives to boronic acids, offering superior stability to air and moisture.[8][9] They are typically stable, crystalline solids that are easy to handle and can be stored for long periods without degradation.[8] In many cases, they can lead to higher yields in Suzuki-Miyaura coupling reactions, especially with challenging substrates.[10]
Data Presentation
The stability of polyfluorinated phenylboronic acids is highly dependent on the degree and position of fluorine substitution and the pH of the medium. Under strongly basic conditions (pH > 13), these compounds can be highly susceptible to protodeboronation.
| Compound | Half-life (t₁/₂) at 70°C, pH > 13 |
| (2,6-Difluorophenyl)boronic acid | < 3 msec |
| (Pentafluorophenyl)boronic acid | < 3 msec |
| This compound | Data suggests high instability |
| 3,5-Dinitrophenyl boronic acid | Orders of magnitude more stable |
Data adapted from a kinetic study of base-catalyzed protodeboronation of 30 different arylboronic acids in aqueous dioxane.[2] This table highlights the extreme instability of highly fluorinated phenylboronic acids under basic conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Pinacol Ester
This protocol provides a general method for converting the boronic acid to its more stable pinacol ester.
Workflow Diagram:
Caption: Workflow for the preparation of the pinacol ester.
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equivalent) and pinacol (1.1 equivalents).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Protocol 2: Suzuki-Miyaura Coupling with a Precatalyst for Unstable Boronic Acids
This protocol utilizes a specialized precatalyst that allows for the coupling of unstable boronic acids at lower temperatures, thereby minimizing protodeboronation.[10]
Competing Pathways Diagram:
Caption: Competing pathways in Suzuki-Miyaura coupling.
Methodology:
-
In an oven-dried Schlenk tube, combine the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).
-
Add a specialized palladium precatalyst (e.g., a Buchwald precatalyst with a biarylphosphine ligand like XPhos, 2 mol%).[10]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a 1:2 mixture of THF and 0.5 M aqueous K₃PO₄.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction progress by TLC or LC-MS. Due to the rapid nature of the coupling with an efficient precatalyst, reaction times can be short (30 minutes to 2 hours).[10]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Reactions with (2,3,4,5-tetrafluorophenyl)boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (2,3,4,5-tetrafluorophenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with this compound often low-yielding?
A1: this compound is an electron-deficient boronic acid due to the strong electron-withdrawing effects of the four fluorine atoms.[1] This electron deficiency can lead to several challenges that contribute to low yields:
-
Slow Transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle is often slower for electron-deficient boronic acids.[2]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.[1][3] Electron-deficient boronic acids are particularly susceptible to this decomposition pathway.[4]
-
Homocoupling: The self-coupling of the boronic acid to form an octafluorobiphenyl byproduct can also occur, which can be difficult to separate from the desired product.[4]
Q2: What are the most critical parameters to optimize for this reaction?
A2: The key to a successful Suzuki reaction with this compound lies in the careful selection of the catalyst system (palladium precursor and ligand), the base, and the solvent. These components work in concert to promote the desired cross-coupling while minimizing side reactions.
Q3: Which catalyst system is recommended for coupling this compound?
A3: Highly active catalyst systems are generally required. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, CyJohnPhos), are often effective.[3][4] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition and transmetalation steps.[3] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium precursors.[2][4]
Q4: How does the choice of base impact the reaction?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3][5] However, stronger bases can also accelerate the undesirable protodeboronation of the electron-deficient boronic acid.[4] Therefore, a careful screening of bases is often necessary. Weaker carbonate bases like K₂CO₃ have been shown to be effective in minimizing homocoupling side products in similar systems.[4] For more challenging couplings, stronger bases like K₃PO₄ may be required.[3]
Q5: My reaction is not working. What are the first things I should check?
A5: When a Suzuki coupling fails, systematically check the following:
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can lead to catalyst decomposition and homocoupling.[3]
-
Solvent Degassing: Thoroughly degas your solvent to remove dissolved oxygen.
-
Reagent Quality: Verify the purity and activity of your palladium catalyst, ligand, and base. The this compound should also be of high purity.
-
Reaction Temperature: Ensure the reaction is being heated to the appropriate temperature.
Troubleshooting Guide
Issue 1: Low to No Product Formation with Starting Material Remaining
This often indicates a problem with the catalytic cycle initiation or a slow key step.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Homocoupling and Protodeboronation Byproducts
These side reactions compete with the desired cross-coupling and are common with electron-deficient boronic acids.
Troubleshooting Logic
References
Technical Support Center: Challenges with Electron-Poor Arylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields and other complications in Suzuki-Miyaura cross-coupling reactions involving electron-poor arylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using electron-deficient arylboronic acids in your Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with an electron-poor arylboronic acid is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in these reactions typically stem from two main issues related to the electron-deficient nature of the boronic acid: slow transmetalation and a high propensity for protodeboronation. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Electron-poor arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] It is crucial to use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable form, such as a pinacol or MIDA (N-methyliminodiacetic acid) ester, if you suspect degradation.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate more specialized and highly active catalyst systems.[1]
-
Catalyst and Ligand Condition: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of unwanted side products.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Utilize anhydrous and degassed solvents, as residual water and oxygen can be detrimental to the reaction.[1] The purity of the base is also important.
-
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a significant challenge with electron-deficient arylboronic acids. Here are several strategies to mitigate this issue:
-
Choice of Base: The base is essential for activating the boronic acid for transmetalation but can also promote protodeboronation. Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions can help minimize this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate can protect it from premature decomposition. These reagents tend to release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation. This can be achieved by using a highly active catalyst system that allows the desired coupling to occur more rapidly and under milder conditions.
Q3: Which catalyst and ligand combination is most effective for coupling electron-poor arylboronic acids?
A3: The choice of catalyst and ligand is critical for success. For challenging electron-deficient substrates, highly active catalyst systems are required.
-
Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, more modern and efficient pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often preferred in combination with specialized ligands.
-
Ligands: Bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are highly effective. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle and can help to stabilize the active palladium species. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these challenging couplings.
Data Presentation: Comparative Performance of Reaction Components
The following tables provide a comparative overview of various components to aid in the optimization of your Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates, often requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems for highly challenging couplings. | 2-5 |
Table 2: Comparison of Bases for Suzuki-Miyaura Coupling
| Base | Solvent System | Key Characteristics |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Effective for many Suzuki couplings and promotes high reaction rates. A good choice for electron-poor boronic acids. |
| K₂CO₃ | Dioxane/H₂O or Toluene/Ethanol/H₂O | A common and moderately strong base. |
| Cs₂CO₃ | THF or Dioxane | A strong base that can accelerate slow reactions, but may also promote side reactions. |
| Et₃N | Acetonitrile | An organic base useful in anhydrous conditions, though it may be too weak for some challenging substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Electron-Poor Arylboronic Acid
This protocol provides a general starting point for the coupling of an electron-poor arylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Electron-poor arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, electron-poor arylboronic acid, and potassium phosphate.
-
Catalyst and Ligand Addition: In a separate vial, quickly weigh and add the palladium(II) acetate and SPhos. Add this mixture to the Schlenk flask under a positive flow of argon.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture to the flask via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Coupling of a Highly Electron-Deficient Arylboronic Acid: 3,5-Bis(trifluoromethyl)phenylboronic Acid
This protocol is adapted for a particularly challenging electron-poor substrate.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3.6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed toluene to the tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Workup: Follow the monitoring and workup procedures as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings with electron-poor arylboronic acids.
Caption: Electronic effects of substituents on the arylboronic acid on the rate of transmetalation.
Caption: Decision tree for selecting initial reaction conditions for coupling with electron-poor arylboronic acids.
References
Technical Support Center: Purification of Products from (2,3,4,5-Tetrafluorophenyl)boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving (2,3,4,5-tetrafluorophenyl)boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of products from this compound reactions, particularly after Suzuki-Miyaura coupling.
Issue 1: Presence of Boronic Acid Homocoupling Byproduct (Octafluorobiphenyl)
-
Question: My final product is contaminated with a significant amount of a symmetrical biphenyl byproduct, likely from the homocoupling of this compound. How can I remove this impurity?
-
Answer: The homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen or certain palladium(II) species.[1][2][3] Here are several strategies to address this issue:
-
Chromatographic Separation: Flash column chromatography is often effective. Due to the non-polar nature of the octafluorobiphenyl byproduct, a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, can effectively separate it from the desired, typically more polar, cross-coupled product.[4]
-
Recrystallization: If there is a sufficient difference in solubility between your desired product and the homocoupled byproduct, recrystallization can be a highly effective purification method. Experiment with a range of solvent systems, including mixed solvents like ethanol/water or toluene/hexane, to find optimal conditions where the desired product crystallizes out, leaving the byproduct in the mother liquor.[1]
-
Preventative Measures in Reaction Setup: To minimize the formation of this byproduct in future reactions, ensure rigorous degassing of your reaction mixture and solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.[1][2] Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, can also be beneficial over Pd(II) sources like Pd(OAc)₂.[2]
-
Issue 2: Difficulty in Removing Unreacted this compound
-
Question: After my reaction and initial work-up, I still have a significant amount of unreacted this compound in my crude product. How can I effectively remove it?
-
Answer: Unreacted boronic acid can be persistent, but several methods can be employed for its removal:
-
Aqueous Basic Wash: A common and effective method is to wash the organic layer containing your product with an aqueous basic solution, such as 1-2 M sodium hydroxide (NaOH).[4][5] This converts the acidic boronic acid into its water-soluble boronate salt, which is then extracted into the aqueous phase.[4][5] This should be followed by a wash with brine to remove any residual base.
-
Column Chromatography: If the polarity of your product is sufficiently different from the boronic acid, silica gel chromatography can be used. A solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexanes, will typically elute the less polar product before the more polar boronic acid.
-
Use of Scavenger Resins: In some cases, specialized scavenger resins can be used to selectively bind to and remove unreacted boronic acids.
-
Issue 3: Product "Oiling Out" During Recrystallization
-
Question: I am trying to recrystallize my tetrafluorophenyl-containing product, but it separates as an oil instead of forming crystals. What can I do to promote crystallization?
-
Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point in that particular solvent system. Here are some troubleshooting steps:
-
Use a More Dilute Solution: The degree of supersaturation might be too high. Try using a larger volume of the recrystallization solvent.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A common strategy is to dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly.[6] For fluorinated compounds, solvent systems like ethanol/water or hexane/ethyl acetate can be effective.[7]
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying products from this compound reactions?
A1: The most common and versatile method is flash column chromatography on silica gel.[4] A typical eluent system is a gradient of ethyl acetate in hexanes, which is effective for separating the desired product from common impurities like unreacted starting materials and non-polar byproducts.[4]
Q2: Are there any special considerations for choosing a chromatography stationary phase for fluorinated compounds?
A2: While standard silica gel is often sufficient, for challenging separations involving highly fluorinated compounds, using a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) or a fluorous-phase silica gel) can provide enhanced selectivity and retention for fluorinated molecules.[8][9]
Q3: How can I monitor the purity of my product during and after purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification.[10] For final purity assessment, high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice. ¹H NMR can be used for routine purity checks, while ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated impurities.[7][11][12] Quantitative NMR (qNMR) can provide a highly accurate measure of absolute purity.[13]
Q4: What are some suitable solvent systems for the recrystallization of tetrafluorophenyl-containing biaryl compounds?
A4: The choice of solvent is highly dependent on the specific structure of your compound. However, common starting points for recrystallization of such compounds include:
-
Single Solvents: Ethanol, isopropanol, toluene, or ethyl acetate.
-
Mixed Solvent Systems: Ethanol/water, hexane/ethyl acetate, or toluene/hexane.[7][14]
It is always recommended to perform small-scale solubility tests to identify the optimal solvent or solvent pair for your specific product.[15][16]
Data Presentation
Table 1: Comparison of Purification Methods for a Model Suzuki-Miyaura Reaction Product
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >98% (by HPLC) | 70-90% | Widely applicable, good separation of most impurities. | Can be time-consuming and uses significant amounts of solvent. |
| Recrystallization | >99% (by HPLC) | 50-80% | Can provide very high purity, scalable. | Dependent on the compound's crystallization properties, lower yields due to solubility losses. |
| Preparative HPLC | >99.5% (by HPLC) | 60-85% | Excellent separation of closely related impurities, high purity. | More expensive, requires specialized equipment, limited sample load. |
| Extractive Work-up (Basic Wash) | Removes boronic acid | N/A | Simple and effective for removing acidic impurities. | Only removes specific types of impurities. |
Note: Yields and purity are dependent on the specific reaction and substrate and should be considered as general guidelines.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Loading the Sample: Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization from a Mixed Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble at elevated temperatures).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A general experimental workflow for the synthesis and purification of products from this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 12. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
- 13. labcompare.com [labcompare.com]
- 14. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Cross-Coupling Reactions with Fluorinated Boronic Acids
Welcome to our technical support center for researchers, scientists, and drug development professionals working with fluorinated boronic acids in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges in your experiments, ensuring successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling reactions with fluorinated boronic acids?
A1: Cross-coupling reactions involving fluorinated boronic acids, particularly in Suzuki-Miyaura coupling, are prone to several side reactions that can significantly lower the yield of the desired product. The most prevalent of these include:
-
Protodeboronation: This is the cleavage of the C–B bond of the boronic acid and its replacement with a C–H bond, leading to the formation of a defluorinated arene byproduct and consumption of the starting material.[1][2][3][4] This reaction is often accelerated under basic conditions and at elevated temperatures.[2][5][6]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl species.[1][7][8][9] It can be promoted by the presence of oxygen or by a palladium(II) species in the reaction mixture.[10][11]
-
Dehalogenation: The starting aryl halide can undergo reduction, where the halogen atom is replaced by a hydrogen atom.[1][7][9] This process can be influenced by the phosphine ligand and the presence of a hydrogen source, such as water.[12]
-
Defluorination: In some cases, cleavage of a C-F bond on the fluorinated aromatic ring can occur, leading to undesired byproducts.[13][14]
Q2: My reaction with an electron-deficient fluorinated boronic acid is giving low yields. What is the likely cause and how can I fix it?
A2: Low yields with electron-deficient fluorinated boronic acids are often due to their decreased nucleophilicity, which slows down the crucial transmetalation step in the catalytic cycle.[10] These boronic acids are also more susceptible to decomposition and side reactions like protodeboronation and homocoupling, especially under harsh reaction conditions.[7][8][15]
Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for low yields with electron-deficient fluorinated boronic acids.
Troubleshooting Guides
Issue 1: Significant Protodeboronation Detected
Symptoms:
-
Formation of a byproduct corresponding to the fluorinated arene (Ar-H instead of Ar-B(OH)2).
-
Consumption of the fluorinated boronic acid starting material without corresponding product formation.
-
Reduced yield of the desired cross-coupled product.
Potential Causes and Solutions:
| Cause | Solution |
| High reaction temperature | Lowering the reaction temperature can disfavor the protodeboronation pathway.[5][6] This may require using a more active catalyst system to maintain a reasonable reaction rate.[3] |
| Presence of protic sources (e.g., water) | Use anhydrous solvents and ensure all reagents are dry. While some water is often necessary for Suzuki coupling, excessive amounts can promote protodeboronation.[3] |
| Inappropriate base | Strong, nucleophilic bases like hydroxides can accelerate protodeboronation.[3] Switch to weaker, non-hydroxide bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][10] |
| Inherently unstable boronic acid | Convert the fluorinated boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, a potassium organotrifluoroborate (R-BF₃K), or a diethanolamine (DABO) boronate.[3] These derivatives provide a slow release of the boronic acid in situ, minimizing its concentration and thus the rate of protodeboronation.[4] |
Experimental Protocol: Preparation of a Diethanolamine (DABO) Boronate Adduct
-
Dissolution: In a vial equipped with a stir bar, dissolve the fluorinated boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent, such as methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via a pipette.
-
Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the final product precipitates.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under a vacuum. This diethanolamine adduct can now be used directly in the cross-coupling reaction, often in protic solvents.[10]
Issue 2: Formation of Homocoupling Product
Symptoms:
-
Detection of a symmetrical biaryl product derived from the fluorinated boronic acid (Ar-Ar).
-
Reduced yield of the desired unsymmetrical cross-coupled product.
Potential Causes and Solutions:
| Cause | Solution |
| Presence of Oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can lead to the formation of a Pd-peroxo species that promotes oxidative homocoupling.[1][9][10] |
| Use of a Pd(II) Precatalyst | Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[11] Using a Pd(0) source or a precatalyst that is readily activated can mitigate this. |
| Reaction with Electron-Deficient Boronic Acids | In some cases, especially with sterically hindered and electron-deficient aryl halides, a rare protonolysis/second transmetalation event can lead to homocoupling even in the absence of oxygen.[1][7][8][9] In such instances, optimizing the ligand can be crucial. For example, switching to a bulky, electron-rich phosphine ligand like SPhos has been shown to favor the desired cross-coupling product.[7] |
Data Presentation: Ligand Effect on Homocoupling vs. Cross-Coupling
The following table summarizes the effect of different phosphine ligands on the Suzuki-Miyaura cross-coupling of 2-bromo-1,3-bis(trifluoromethyl)benzene with (4-formylphenyl)boronic acid, highlighting the impact on product distribution.
| Ligand | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) |
| dppf | 15 | 65 |
| dppe | 10 | 70 |
| dppp | 12 | 68 |
| dppb | 18 | 62 |
| Xantphos | 25 | 55 |
| SPhos | 85 | <5 |
| Reaction conditions: 2-bromo-1,3-bis(trifluoromethyl)benzene (0.325 mmol), (4-formylphenyl)boronic acid (0.650 mmol), Na₂CO₃ (0.650 mmol), Pd(OAc)₂ (3 mol%), ligand (6 mol%), in 1,4-dioxane/H₂O at 100 °C. Yields determined by NMR analysis.[1][7] |
Mechanism of Oxidative Homocoupling
Caption: Proposed mechanism for oxygen-mediated homocoupling of boronic acids.
Issue 3: C-F Bond Cleavage (Defluorination)
Symptoms:
-
Formation of products where a fluorine atom has been replaced by another group from the reaction mixture (e.g., H, OR, R).
-
Complex product mixtures that are difficult to purify.
Potential Causes and Solutions:
While less common than protodeboronation, C-F bond activation and subsequent cleavage can occur, particularly with highly fluorinated or sterically strained substrates and under harsh reaction conditions.[13][14]
-
Reaction Temperature: High temperatures can promote C-F bond cleavage. If defluorination is observed, reducing the reaction temperature should be the first step.
-
Catalyst System: The choice of catalyst and ligand can influence the propensity for C-F activation. In some cases, nickel-catalyzed reactions are specifically designed for defluorinative cross-coupling.[14] If this is an undesired side reaction, screening different palladium catalysts and ligands may be necessary to find a system that is selective for C-X (X = Cl, Br, I) activation over C-F activation.
-
Base/Additives: Certain additives or bases might promote C-F bond cleavage. A careful evaluation of all reaction components is warranted if defluorination is a significant issue.
General Experimental Protocol for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), the fluorinated boronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxygen-mediated side reactions.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via a syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
By understanding the common side reactions and their underlying mechanisms, and by systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of cross-coupling reactions with challenging fluorinated boronic acids.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
catalyst deactivation with (2,3,4,5-tetrafluorophenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing catalyst deactivation and other issues when using (2,3,4,5-tetrafluorophenyl)boronic acid in catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary causes?
A1: Low yields with this electron-deficient boronic acid are common and typically stem from a few key issues:
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, consuming your starting material.[1][2][3][4] This process is often accelerated by strong bases, high temperatures, and the presence of water.[1][2]
-
Slow Transmetalation: The four electron-withdrawing fluorine atoms significantly decrease the nucleophilicity of the aryl group.[1] This slows down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium catalyst.[1][5] A slower desired reaction provides more opportunity for side reactions to occur.
-
Catalyst Deactivation/Poisoning: The palladium catalyst can become deactivated through several pathways. Fluoride ions, potentially generated from the boronic acid, can form inactive palladium-fluoride species.[1] Additionally, impurities in reagents or solvents, or exposure to oxygen, can poison the catalyst.[1][6][7]
-
Inactive Catalyst: The palladium precatalyst, especially Pd(II) sources, may not be efficiently reduced to the active Pd(0) state, or the Pd(0) source may have degraded into inactive palladium black.[2][8]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying your boronic acid starting material.[4] For electron-deficient boronic acids like this compound, this is a significant competing reaction.[3][5]
To minimize protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[1][3] Consider using milder bases like K₃PO₄, K₂CO₃, or CsF instead of strong hydroxides (e.g., NaOH, KOH).[1]
-
Control Water Content: Use anhydrous solvents and ensure reagents are dry. While some water can be beneficial in Suzuki reactions, excess water promotes protodeboronation.[1][2]
-
Use a More Stable Boron Species: Convert the boronic acid into a more robust derivative like a pinacol boronate ester (R-Bpin) or a potassium trifluoroborate salt (R-BF₃K).[1][4] These derivatives often exhibit greater stability and release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[1][4]
-
Optimize Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as both can promote decomposition.[1]
Q3: Can the fluoride from the boronic acid poison the palladium catalyst?
A3: Yes, this is a potential issue. Fluoride ions can coordinate to the palladium center, leading to the formation of inactive or less active palladium-fluoride complexes.[1] This can alter the electronic properties of the catalyst and inhibit key steps in the catalytic cycle, such as reductive elimination.[1] While fluoride is often used as a base (e.g., CsF, KF) in Suzuki couplings, an excess concentration can be detrimental.
Q4: How can I accelerate the slow transmetalation step?
A4: The slow transmetalation is due to the reduced nucleophilicity of the tetrafluorophenyl group. To overcome this:
-
Ligand Choice: Employ sterically bulky and electron-rich phosphine ligands. Buchwald ligands (e.g., XPhos, SPhos) are specifically designed to accelerate oxidative addition and reductive elimination, which can help drive the overall catalytic cycle forward.[3]
-
Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, CsF) is crucial for finding the optimal conditions for transmetalation.
-
Solvent System: The choice of solvent can influence the solubility of the boronate species and the overall reaction rate. Common solvents include dioxane, toluene, or DMF, often with a small amount of water.[1]
Troubleshooting Guide
Issue 1: Low or No Product Formation with Starting Material Consumed
If your starting materials are being consumed but little to no desired product is formed, side reactions are likely dominating.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Protodeboronation | Analyze crude reaction mixture by LC-MS or GC-MS for the presence of 1,2,3,4-tetrafluorobenzene. | 1. Switch to a milder base (K₂CO₃, K₃PO₄).[1] 2. Use anhydrous solvents. 3. Lower the reaction temperature. 4. Convert boronic acid to a pinacol ester or trifluoroborate salt.[1][4] |
| Boronic Acid Homocoupling | Check for the presence of octafluorobiphenyl in the crude reaction mixture. | 1. Thoroughly degas all solvents and maintain a strict inert (N₂ or Ar) atmosphere.[1] 2. Use a high-purity palladium precatalyst. 3. Reduce catalyst loading.[1] |
| Aryl Halide Dehalogenation | Identify the corresponding dehalogenated arene byproduct from your aryl halide starting material. | 1. Use a more robust ligand system. 2. Lower the reaction temperature or shorten the reaction time. |
Issue 2: Reaction Stalls or Fails to Initiate (Starting Materials Unchanged)
If both starting materials remain largely unreacted, the catalyst is likely inactive or inhibited.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a known, reliable substrate pair (e.g., phenylboronic acid and iodobenzene) to test catalyst activity.[2] | 1. Use a fresh batch of palladium catalyst and ligand. 2. Switch to a modern palladium precatalyst (e.g., a Buchwald G3 or G4 palladacycle) for reliable generation of active Pd(0).[2] |
| Catalyst Poisoning | Appearance of palladium black can indicate catalyst agglomeration and deactivation.[1] | 1. Ensure all reagents and solvents are high purity and free of contaminants like sulfur compounds.[1][7] 2. Use more robust ligands that stabilize the palladium nanoparticles.[1] 3. Rigorously degas the reaction mixture to prevent oxidation.[6] |
| Poor Reagent Quality | Check the purity of the this compound by NMR for signs of decomposition or boroxine formation. | 1. Use freshly purchased or purified boronic acid. 2. Consider converting to a more stable boronic ester derivative if stability is an ongoing issue.[2][5] |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction failures.
Catalyst Deactivation Pathways
Caption: Key pathways leading to catalyst deactivation and reagent loss.
Experimental Protocols
Protocol 1: General Screening Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for optimizing the reaction. Conditions should be screened to find the ideal parameters for your specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Seal the vial with a septum cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the vial with an inert gas (high-purity Argon or Nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and ligand (e.g., SPhos, 4 mol %).
-
Add the degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v) via syringe to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide. Solvents should be rigorously degassed beforehand by sparging with an inert gas for 20-30 minutes or via three freeze-pump-thaw cycles.[1]
-
-
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80–110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
-
Workup:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[1]
-
Protocol 2: Protocol for Using the Pinacol Boronate Ester Derivative
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a highly effective strategy.
-
Esterification (Preparation of the Pinacol Ester):
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Add a dehydrating agent, such as anhydrous MgSO₄.
-
Stir the mixture at room temperature overnight.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
The crude pinacol ester can often be used directly or purified by column chromatography if necessary.
-
-
Suzuki-Miyaura Coupling with the Pinacol Ester:
-
Follow the General Screening Protocol (Protocol 1), substituting the boronic acid with the this compound pinacol ester (1.2-1.5 equiv).
-
Crucial Change: When using a boronate ester, a fluoride source is often required as the base to facilitate transmetalation. Use a base like CsF or KF (3.0 equiv). Anhydrous conditions are often preferred.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Unstable Boronic Acid Cross-Coupling
Welcome to the technical support center for improving reaction times and yields for coupling reactions involving unstable boronic acids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a simple question-and-answer format.
Issue 1: My Suzuki-Miyaura coupling reaction with a heteroaryl boronic acid has a low or no yield.
-
Question: What are the first things I should check if my reaction is failing?
-
Answer: When a Suzuki-Miyaura coupling reaction fails or provides a low yield, several key parameters should be assessed first. Ensure your palladium source and ligand are active and not degraded. The active catalyst is the Pd(0) species; if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of your boronic acid, so ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] Finally, verify the purity and stability of both your aryl halide and boronic acid, as boronic acids, especially heterocyclic ones, can degrade over time.[1]
Issue 2: I'm observing significant protodeboronation of my boronic acid.
-
Question: How can I prevent the boronic acid group from being replaced by a hydrogen atom?
-
Answer: Protodeboronation is a major competing side reaction, particularly with electron-rich, vinyl, or 2-heterocyclic boronic acids like those derived from furans, thiophenes, and pyrroles.[2][3][4] This process is often accelerated by heat, the presence of a base, or the palladium catalyst itself.[3][4] To mitigate this:
-
Use a milder base: Strong aqueous bases can accelerate protodeboronation. Consider switching from strong bases like NaOH to weaker inorganic bases such as K₃PO₄ or K₂CO₃.[1]
-
Switch to anhydrous conditions: Since water is the primary proton source for this side reaction, moving to anhydrous conditions can significantly reduce its occurrence.[1]
-
Employ a more stable boronic acid surrogate: This is often the most effective strategy. Using air-stable derivatives that slowly release the boronic acid in situ keeps its concentration low, favoring cross-coupling over decomposition.[3][5][6][7]
-
Issue 3: My reaction is very slow, even with a stable-looking boronic acid.
-
Question: What can I do to increase the reaction rate without causing decomposition?
-
Answer: A sluggish reaction is often due to inefficient catalyst turnover or difficult substrates (e.g., sterically hindered partners or electron-rich aryl chlorides).
-
Use a modern precatalyst: Advanced palladium precatalysts, such as those developed by the Buchwald group, are designed to generate the active LPd(0) species rapidly and under mild conditions.[6][8] This allows the coupling to proceed at lower temperatures and faster rates, which is critical when working with unstable boronic acids.[6][8]
-
Select an appropriate ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective at accelerating both the oxidative addition and reductive elimination steps of the catalytic cycle, especially for challenging or sterically hindered substrates.[1]
-
Optimize base and solvent: The choice of base and solvent are interconnected. The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1]
-
Frequently Asked Questions (FAQs)
Q1: What makes some boronic acids unstable? A1: Boronic acids, particularly 2-heterocyclic (e.g., 2-pyridyl, 2-furan, 2-thiophene), vinyl, and cyclopropyl derivatives, are prone to decomposition through pathways like protodeboronation (replacement of the C-B bond with a C-H bond), oxidation, and polymerization.[3][4] These degradation processes can be accelerated by heat, base, and the palladium catalyst used in the coupling reaction.[3][4]
Q2: What are boronic acid surrogates, and how do they improve reaction outcomes? A2: Boronic acid surrogates are air-stable, solid derivatives that protect the boronic acid functionality.[3][4] They work via a "slow-release" mechanism, where the active boronic acid is generated gradually in situ under the reaction conditions.[3][7] This keeps the instantaneous concentration of the unstable boronic acid very low, minimizing decomposition and favoring the desired cross-coupling reaction.[7] This strategy transforms otherwise challenging substrates into effective, bench-stable coupling partners.[3][9]
Q3: What are the most common and effective boronic acid surrogates? A3: Several effective surrogates have been developed:
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified via silica gel chromatography.[3][4][10] They are considered a general solution for many types of unstable boronic acids.[9]
-
Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less susceptible to protodeboronation.[1][4]
-
Diethanolamine (DABO) Adducts: Complexing an unstable boronic acid with diethanolamine creates an air-stable solid that can be used directly in coupling reactions, often requiring a protic solvent for the release of the boronic acid.[11][12][13]
Q4: Can I use a boronic ester instead of a boronic acid? A4: Yes, boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be used as replacements.[14][12][15] However, the transmetalation step can be slower for some esters compared to the free boronic acid, which might lead to sluggish reactions.[12] Under anhydrous conditions, certain boronic esters have been shown to provide significant rate enhancements.[16]
Q5: What is the "slow-release" strategy and why is it effective? A5: The slow-release strategy involves using a stable precursor (like a MIDA boronate) that gradually hydrolyzes under the reaction conditions to liberate the unstable boronic acid.[3][7] By matching the rate of release to the rate of consumption by the catalytic cycle, the concentration of the free, unstable boronic acid is kept to a minimum. This ensures that the desired cross-coupling reaction outcompetes the decomposition pathways of the boronic acid, leading to higher yields and improved reaction efficiency.[3][7]
Data and Protocols
Summary of Reaction Conditions for Unstable Boronic Acids
The following table summarizes typical conditions used for the successful coupling of unstable boronic acids using the slow-release MIDA boronate strategy.
| Parameter | Condition 1: General Heterocycles | Condition 2: Challenging 2-Pyridyl Systems |
| Boron Reagent | MIDA Boronate (1.2 equiv) | 2-Pyridyl MIDA Boronate (1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | SPhos (10 mol%) | XPhos (6 mol%) |
| Base | K₃PO₄ (7.5 equiv) | K₂CO₃ (5 equiv) |
| Solvent System | 5:1 Dioxane/H₂O | 4:1 DMF/IPA |
| Temperature | 60 °C | 100 °C |
| Typical Time | 2–6 hours | 4 hours |
| Reference | [3] | [3] |
Experimental Protocols
Protocol 1: General Slow-Release Cross-Coupling using MIDA Boronates
This protocol is adapted for the coupling of various unstable boronic acids with aryl and heteroaryl chlorides.[3]
-
Reagent Preparation: In a reaction vial, combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 7.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (Pd(OAc)₂, 5 mol%) and the ligand (SPhos, 10 mol%).
-
Solvent Addition: Add the degassed solvent system (5:1 dioxane/H₂O) via syringe. The final concentration should be approximately 0.07 M with respect to the aryl halide.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to 60 °C and stir vigorously for the required time (typically 2-6 hours).
-
Monitoring & Workup: Monitor the reaction's progress using TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Preparation of a Diethanolamine (DABO) Protected Boronic Acid
This procedure creates a stable, solid form of an unstable boronic acid that can be stored and used directly in coupling reactions.[1]
-
Dissolution: In a vial equipped with a stir bar, dissolve the unstable boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
-
Addition of Diethanolamine: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate should form. Continue stirring the slurry for an additional 10-15 minutes to ensure complete reaction.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum. This stable diethanolamine adduct can now be stored and used directly in subsequent Suzuki-Miyaura coupling reactions.
Visual Guides
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.
Caption: The "slow-release" strategy using MIDA boronates to minimize decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2,3,4,5-Tetrafluorophenyl)boronic Acid Stability
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (2,3,4,5-tetrafluorophenyl)boronic acid in various solvents. It includes frequently asked questions, troubleshooting advice for common experimental issues, a summary of expected stability, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can degrade in solution?
A1: The two main degradation pathways for arylboronic acids, including this compound, are:
-
Dehydration to Boroxines: Boronic acids can undergo reversible intermolecular dehydration to form cyclic trimers called boroxines.[1][2] This equilibrium is highly dependent on the solvent and the presence of water. Anhydrous, non-polar solvents tend to favor boroxine formation.[3][4]
-
Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This process is often facilitated by aqueous conditions and can be influenced by pH.[1]
Q2: How do the fluorine substituents on the phenyl ring affect the stability of the molecule?
A2: The four electron-withdrawing fluorine atoms on the phenyl ring significantly increase the Lewis acidity of the boron atom. This heightened acidity can make the boronic acid more susceptible to nucleophilic attack, potentially accelerating hydrolysis of the corresponding boroxine back to the boronic acid form.[5] Studies on fluorinated phenylboronic acids indicate that the position and number of fluorine atoms influence both Lewis acidity and hydrolytic stability.[1]
Q3: What is a boroxine, and is its formation reversible?
A3: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[3][6] The formation of boroxines is a reversible process. The equilibrium can be shifted towards the boronic acid by the addition of water, or towards the boroxine by the removal of water, for instance, through azeotropic distillation or the use of drying agents.[3][6]
Q4: What are the recommended storage conditions for solid this compound?
A4: To ensure long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer, ideally below -20°C.[7] This minimizes exposure to moisture and heat, which can promote degradation.
Troubleshooting Guide
Q: I dissolved my this compound in an anhydrous solvent (e.g., CDCl₃ for NMR) and see multiple new peaks. What happened?
A: You are likely observing the formation of the corresponding boroxine. In the absence of water, boronic acids are in equilibrium with their cyclic boroxine anhydrides.[2] This is especially common in non-polar, aprotic solvents. The presence of both the monomeric boronic acid and the trimeric boroxine will result in a more complex spectrum.
-
Solution: Adding a small amount of D₂O to your NMR tube should shift the equilibrium back towards the monomeric boronic acid, causing the boroxine peaks to decrease or disappear.
Q: My reaction yield is lower than expected, and I've isolated a tetrafluorobenzene byproduct. What is the likely cause?
A: This indicates that protodeboronation has occurred. This degradation pathway cleaves the C-B bond, replacing it with a C-H bond.[1]
-
Common Causes:
-
Presence of excess water, especially under non-neutral pH conditions.
-
Elevated reaction temperatures for prolonged periods.
-
Presence of certain metal catalysts or reagents that can facilitate this side reaction.
-
-
Troubleshooting Steps:
-
Ensure your solvents and reagents are sufficiently dry if the reaction is water-sensitive.
-
Buffer the reaction mixture if pH excursions are suspected.
-
Attempt the reaction at a lower temperature.
-
Screen different catalysts or ligands that may be less prone to inducing protodeboronation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. (2,3,5,6-Tetrafluorophenyl)boronic acid | 511295-01-5 [sigmaaldrich.com]
Technical Support Center: Managing Homocoupling in Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the common side reaction of homocoupling in Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
Significant formation of the boronic acid homocoupling product is a frequent issue that can lower the yield of the desired cross-coupled product and complicate purification.[1][2] This guide outlines the primary causes and provides systematic troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. It is crucial to perform the reaction under a completely inert atmosphere (Nitrogen or Argon).[1][2][3][4] |
| Presence of Pd(II) Species | Utilize a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1][2] If a Pd(II) source is necessary, consider the addition of a mild reducing agent.[1][3][5] |
| Inappropriate Catalyst or Ligand | Screen a variety of palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over side reactions.[1] |
| Suboptimal Base or Solvent | Optimize the base and solvent system. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/water, Toluene/water, THF/water) can significantly impact the reaction outcome.[1] |
| Boronic Acid Instability | Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, which can suppress side reactions by providing a slow, controlled release of the boronic acid.[1] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (or organoborane) couple to each other, forming a symmetrical biaryl.[1][2] This byproduct can reduce the yield of the intended cross-coupled product and complicate its purification.[2][6]
Q2: What are the primary mechanisms that cause boronic acid homocoupling?
A2: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[2] Rigorous exclusion of oxygen is therefore critical.[2][3]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and Pd(0).[2][6] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[2]
Q3: How does the choice of palladium source affect homocoupling?
A3: The palladium source is a critical factor. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, introduces the active form of the catalyst directly into the reaction, minimizing the Pd(II)-mediated homocoupling pathway.[1] Pd(II) sources require an initial reduction to Pd(0) to initiate the catalytic cycle, a step that can be accompanied by the homocoupling of two boronic acid molecules.[6]
Q4: Can the specific boronic acid derivative influence the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent is important. Boronic acids themselves can be prone to decomposition. Employing more stable derivatives like pinacol esters (Bpin) or MIDA boronates can help to suppress side reactions, including homocoupling, by ensuring a slower, more controlled release of the boronic acid into the catalytic cycle.[1]
Q5: What is the impact of the base and solvent on homocoupling?
A5: The base and solvent system can significantly influence the reaction's outcome.[1] The base is not only required to activate the boronic acid for transmetalation but can also influence the solubility of reagents and the stability of the catalytic species. An inappropriate choice can lead to an increase in side reactions. Therefore, screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water) is often necessary for optimization.[1]
Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents
The exclusion of oxygen is paramount to suppressing homocoupling.[3][4]
Method 1: Inert Gas Sparging
-
Select a dry, clean reaction flask equipped with a magnetic stir bar.
-
Add the desired solvent(s) to the flask.
-
Insert a long needle connected to an inert gas source (Nitrogen or Argon) so that the tip is submerged below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for a minimum of 15-30 minutes with gentle stirring. For aqueous solutions, ensure the water is also thoroughly degassed.[1]
Method 2: Freeze-Pump-Thaw
For particularly oxygen-sensitive reactions, the "freeze-pump-thaw" method provides a more thorough degassing.
-
Place the solvent in a round-bottom flask with a stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once completely frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 10-15 minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.
Protocol 2: In Situ Reduction of Pd(II) with a Mild Reducing Agent
When using a Pd(II) catalyst, adding a mild reducing agent can help to minimize the initial homocoupling.
-
Assemble the reaction vessel under an inert atmosphere.
-
To the mixture of the aryl halide, boronic acid, and base in the degassed solvent, add 1-2 equivalents of potassium formate.[1][3]
-
Stir the mixture for a few minutes before adding the Pd(II) catalyst. The potassium formate will help to reduce the Pd(II) to the active Pd(0) state without interfering with the main catalytic cycle.[1][3]
Quantitative Data on Homocoupling Suppression
The following data, adapted from a study on the synthesis of LY451395, illustrates the significant impact of excluding oxygen and adding a mild reducing agent on the formation of a homocoupled dimer.[3]
| Entry | Catalyst | Degassing Method | Additive | Dimer Formation (%) |
| 1 | 5% Pd/C | None | None | ~0.5 |
| 2 | Pd(OAc)₂ | None | None | ~1.0 |
| 3 | Pd(OAc)₂ | Nitrogen Sparge | None | ~0.2 |
| 4 | Pd(OAc)₂ | Nitrogen Sparge | Potassium Formate | <0.1 |
Visualizations
Caption: Proposed mechanisms for boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Validation & Comparative
analytical methods for characterizing organoboron compounds
A Comparative Guide to Analytical Methods for Characterizing Organoboron Compounds
For researchers, scientists, and drug development professionals working with organoboron compounds, accurate and comprehensive characterization is paramount. These compounds, integral to organic synthesis and medicinal chemistry, demand a multi-faceted analytical approach to confirm their structure, purity, and stability. This guide provides an objective comparison of the primary analytical methods used for the characterization of organoboron compounds, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in method selection.
Comparison of Analytical Methods
The choice of an analytical technique for characterizing organoboron compounds depends on the specific information required, such as molecular structure, purity, or concentration. The following tables summarize the key performance characteristics of the most common analytical techniques.
Table 1: Performance of Chromatographic and Mass Spectrometry Methods
| Parameter | HPLC-UV | UPLC-ESI-MS[1] | LC-MS/MS[2][3] | GC-MS (with Derivatization) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation by ultra-high-performance liquid chromatography followed by mass analysis via electrospray ionization. | Chromatographic separation followed by tandem mass spectrometry for high selectivity and sensitivity. | Partitioning between a gaseous mobile phase and a solid stationary phase after chemical modification to increase volatility. |
| Applicability | Ideal for non-volatile and thermally labile compounds; suitable for routine purity analysis. | High-throughput analysis of a broad range of boronic acids without derivatization.[1] | Trace level quantification of boronic acids, often as potential genotoxic impurities.[2][3] | Suitable for volatile and thermally stable derivatives of organoboron compounds. |
| Limit of Detection (LOD) | µg/mL range | ~0.1 µg[1] | As low as pg/mL[4] | ng to pg range, depending on the analyte and derivatization agent. |
| Limit of Quantification (LOQ) | µg/mL range | ~1.0 µg[1] | As low as 2 pg/mL[4] | pg to ng range |
| Linearity (R²) | >0.99 | ~0.98[1] | >0.99[2] | Typically >0.99 |
| Precision (%RSD) | <2% | <2.0%[1] | <15% | <15% |
| Key Advantage | Robust, widely available, and cost-effective for purity assessment. | High throughput and no need for derivatization.[1] | Extremely high sensitivity and selectivity for trace analysis.[4] | Provides structural information through characteristic fragmentation patterns. |
| Key Limitation | Lower sensitivity compared to mass spectrometry-based methods. | Potential for ion suppression and matrix effects. | Can be complex to develop methods and requires expensive instrumentation. | Requires a derivatization step, which can add complexity and variability.[5] |
Table 2: Performance of Spectroscopic and Crystallographic Methods
| Parameter | ¹¹B NMR Spectroscopy[6] | ¹H NMR Spectroscopy | X-ray Crystallography |
| Principle | Absorption of radiofrequency waves by the ¹¹B nucleus in a magnetic field, providing information about the boron's chemical environment.[7] | Absorption of radiofrequency waves by protons in a magnetic field, revealing the hydrogen framework of the molecule. | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.[8] |
| Information Provided | Coordination state of boron (trigonal vs. tetrahedral), electronic environment, and presence of different boron species.[6] | Connectivity of protons, stereochemistry, and dynamic processes in solution. | Unambiguous molecular structure, bond lengths, bond angles, and absolute configuration.[8] |
| Typical Chemical Shift Range | -120 to +100 ppm[9] | 0 to 12 ppm | Not Applicable |
| Typical Coupling Constants | ¹J(¹¹B-¹H): 40-160 Hz[9] | ³J(¹H-¹H): 6-8 Hz (aliphatic)[10] | Not Applicable |
| Key Advantage | Directly probes the boron center, providing unique structural insights.[6] | Provides detailed information about the organic framework of the molecule.[11] | Provides the definitive, absolute structure of the compound in the solid state.[8] |
| Key Limitation | Broad signals due to the quadrupolar nature of the boron nucleus can limit resolution.[7] The use of borosilicate glass NMR tubes can introduce a background signal.[7] | Does not directly provide information about the boron atom. | Requires a high-quality single crystal, which can be challenging to grow.[12] |
Table 3: Typical Bond Lengths of Organoboron Compounds Determined by X-ray Crystallography
| Bond Type | Typical Bond Length (Å) | Notes |
| B-C (sp³) | 1.56 - 1.60 | |
| B-C (sp²) | 1.54 - 1.58 | |
| B-O | 1.36 - 1.38 | In boronic acids and esters, indicative of partial double bond character.[13] |
| B-N | 1.40 - 1.43 | In aminoboranes. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide standardized protocols for key analytical techniques.
LC-MS/MS for Boronic Acid Quantification
This method is suitable for the trace-level quantification of boronic acids in complex matrices.[2]
-
Chromatographic System: A UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[2]
-
Mobile Phase A: 0.1% Ammonia in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Gradient: A suitable gradient to separate the analytes of interest. For example: 0-2 min, 15% B; 2-6 min, 15-90% B; 6-11 min, 90% B; 11.1-14 min, 15% B.[2]
-
Ionization Mode: ESI negative mode is often effective for boronic acids.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) to a concentration within the calibration range (e.g., 0.05 ppm to 5 ppm).[2]
GC-MS with Silylation for Volatile Organoboron Compounds
Derivatization is often necessary to increase the volatility and thermal stability of organoboron compounds for GC-MS analysis.[5]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for silylating boronic acids.
-
Derivatization Procedure:
-
Weigh approximately 1 mg of the organoboron compound into a vial.
-
Add 100 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5-10 min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for the direct observation of the boron center.[6]
-
Sample Preparation: Dissolve approximately 4-10 mg of the organoboron compound in 0.6-0.7 mL of a suitable deuterated solvent in a quartz NMR tube to avoid background signals from borosilicate glass.[7]
-
Instrument: A high-field NMR spectrometer.
-
Reference: BF₃·OEt₂ is a common external reference (δ = 0 ppm).
-
Acquisition Parameters:
-
Acquire spectra with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for broad signals.
-
Proton decoupling is typically used to simplify the spectrum.
-
-
Data Analysis: The chemical shift indicates the coordination state (sp² vs. sp³) and the electronic environment of the boron atom.
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state.[8]
-
Crystal Growth: Grow single crystals of the organoboron compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (optically clear and free of defects).[14] This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.[14]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images while rotating the crystal.[14]
-
-
Structure Solution and Refinement:
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions.
Visualization of Workflows and Relationships
General Characterization Workflow
The characterization of a newly synthesized organoboron compound typically follows a logical progression of analytical techniques to gather comprehensive information.
Decision Tree for Method Selection
Choosing the right analytical technique depends on the specific question being asked. This decision tree provides a logical framework for selecting the most appropriate method.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciex.com [sciex.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. Boron NMR [chem.ch.huji.ac.il]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. rroij.com [rroij.com]
- 12. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 13. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
Mass Spectrometry Analysis of (2,3,4,5-Tetrafluorophenyl)boronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sensitive and accurate analysis of (2,3,4,5-tetrafluorophenyl)boronic acid and its derivatives is critical in various stages of drug discovery and development, particularly for reaction monitoring, impurity profiling, and metabolic studies. This guide provides a comparative overview of mass spectrometric techniques for the analysis of this class of compounds, supported by experimental protocols and data interpretation.
The analysis of boronic acids by mass spectrometry can be challenging due to their high polarity and propensity to form cyclic anhydrides known as boroxines, which can complicate spectral interpretation.[1][2] To overcome these challenges, various analytical strategies involving both direct analysis and derivatization are employed. This guide focuses on the two primary mass spectrometric approaches: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
The choice between LC-MS and GC-MS for the analysis of this compound derivatives depends on the analyte's volatility, thermal stability, and the specific information required from the analysis.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Volatility | Suitable for a wide range of polar and non-volatile compounds. Direct analysis of boronic acids is often possible.[3] | Requires analytes to be volatile and thermally stable. Derivatization is typically necessary for boronic acids to increase volatility and prevent boroxine formation.[1][2] |
| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[4][5] | Electron Ionization (EI), Chemical Ionization (CI). |
| Derivatization | Often not required, allowing for simpler sample preparation.[3] | Generally mandatory. Common derivatization involves the formation of boronic esters (e.g., with pinacol) or trimethylsilyl (TMS) ethers.[6][7] |
| Sensitivity | High sensitivity, particularly with tandem MS (MS/MS), making it ideal for trace analysis. | Good sensitivity, but can be limited by the efficiency of the derivatization reaction. |
| Structural Information | Soft ionization techniques (e.g., ESI) often yield intact molecular ions, with fragmentation induced via collision-induced dissociation (CID) for structural elucidation.[8] | Hard ionization (EI) provides extensive fragmentation, creating a characteristic fingerprint for structural confirmation.[9] |
| Sample Throughput | High-throughput analysis is achievable with modern UPLC systems.[3] | Can be lower due to the additional derivatization step. |
Experimental Protocols
LC-MS/MS Method for Direct Analysis
This protocol is suitable for the quantitative analysis of this compound and its derivatives in complex matrices.
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at 5-10% B and ramp up to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes. The optimal mode should be determined experimentally.
-
MS Parameters (Negative Ion Mode):
-
Capillary Voltage: -2.5 to -3.5 kV
-
Cone Voltage: -30 to -50 V
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Source Temperature: 120 - 150 °C
-
-
Data Acquisition: Full scan mode for initial identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
GC-MS Method with Derivatization
This protocol is suitable for the analysis of volatile derivatives of this compound.
-
Derivatization (Pinacol Ester Formation):
-
Dissolve the boronic acid sample in a suitable solvent (e.g., dichloromethane or THF).
-
Add a slight excess of pinacol.
-
Stir the mixture at room temperature for 1-2 hours.
-
The reaction can be monitored by TLC or LC-MS.
-
Evaporate the solvent and use the residue for GC-MS analysis.
-
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 - 80 °C, hold for 1-2 min.
-
Ramp: 10 - 20 °C/min to 250 - 280 °C.
-
Final hold: 5 - 10 min.
-
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40 - 500.
Data Presentation: Predicted Mass Spectral Data
The following tables summarize the predicted mass spectral data for this compound and its pinacol ester derivative based on common fragmentation patterns of similar compounds.[2][10]
Table 1: Predicted ESI-MS/MS Data for this compound (Negative Ion Mode)
| Precursor Ion [M-H]⁻ (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |
| 208.98 | [M-H-H₂O]⁻ | 190.97 | H₂O |
| 208.98 | [C₆HF₄]⁻ | 148.99 | B(OH)₂ |
| 208.98 | [M-H-B(OH)₃]⁻ | 147.98 | B(OH)₃ |
Table 2: Predicted EI-MS Fragmentation Data for this compound Pinacol Ester
| Molecular Ion [M]⁺• (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |
| 292.05 | [M-CH₃]⁺ | 277.03 | CH₃ |
| 292.05 | [M-C₆H₁₀O₂]⁺• | 178.00 | C₆H₁₀O₂ |
| 292.05 | [C₆HF₄]⁺ | 149.00 | C₆H₁₀BO₂ |
| 292.05 | [C₆H₁₀BO₂]⁺ | 113.05 | C₆HF₄ |
Visualization of Analytical Workflows
Caption: General workflow for the mass spectrometry analysis of boronic acid derivatives.
Caption: Proposed ESI fragmentation of this compound.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the analysis of this compound and its derivatives. LC-MS/MS offers the advantage of direct analysis with high sensitivity, making it ideal for quantitative applications in complex matrices.[3] GC-MS, while requiring a derivatization step, provides complementary structural information through its characteristic EI fragmentation patterns. The choice of method will be dictated by the specific analytical needs, available instrumentation, and the chemical nature of the derivatives being investigated. The provided protocols and predicted fragmentation data serve as a valuable starting point for method development and data interpretation in this important area of research.
References
- 1. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. as.uky.edu [as.uky.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Reactivity of (2,3,4,5-Tetrafluorophenyl)boronic Acid and Its Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of polyfluorinated phenylboronic acids is critical for the efficient synthesis of complex fluorinated molecules. The strategic placement of fluorine atoms on the phenyl ring significantly influences the electronic properties and, consequently, the chemical behavior of these valuable reagents. This guide provides an objective comparison of the reactivity of (2,3,4,5-tetrafluorophenyl)boronic acid with its isomers, supported by experimental data from Suzuki-Miyaura cross-coupling reactions.
The heightened interest in fluorinated organic compounds stems from their unique properties, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which are highly desirable in pharmaceutical and materials science applications.[1][2] Phenylboronic acids bearing multiple fluorine substituents are key building blocks for introducing polyfluorinated aryl moieties. However, their reactivity is a double-edged sword: the strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boronic acid, which can facilitate the desired cross-coupling but also enhances the propensity for undesired side reactions, most notably protodeboronation.[3][4]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] The performance of fluorinated phenylboronic acids in this reaction is highly dependent on the substitution pattern of the fluorine atoms.
A key factor influencing reactivity is the Lewis acidity of the boronic acid, which can be correlated with its pKa value. The introduction of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of the boronic acid.[6] This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, a very low pKa can also accelerate protodeboronation, an undesired process where the boronic acid group is replaced by a hydrogen atom, particularly under basic reaction conditions.[3][4]
The following table summarizes the yields of Suzuki-Miyaura coupling of various tetrafluorophenylboronic acid isomers with 1-bromo-2,3,4,5,6-pentafluorobenzene, providing a direct comparison of their reactivity under identical conditions.
| Boronic Acid Isomer | Product Yield (%) |
| This compound | 31-40% |
| (2,3,4,6-Tetrafluorophenyl)boronic acid | 31-40% |
| (2,3,5,6-Tetrafluorophenyl)boronic acid | 31-40% |
| (Pentafluorophenyl)boronic acid | No product |
Table 1: Comparison of product yields for the Suzuki-Miyaura coupling of tetrafluorophenylboronic acid isomers with 1-bromo-2,3,4,5,6-pentafluorobenzene. Data sourced from J. Org. Chem. 2017, 82 (23), 12161–12173.[3]
The data indicates that under these specific conditions, the reactivity of this compound is comparable to its (2,3,4,6-tetrafluoro) and (2,3,5,6-tetrafluoro) isomers, all providing modest yields. In stark contrast, the highly electron-deficient pentafluorophenylboronic acid was completely unreactive, highlighting the fine balance of electronic effects that governs the success of the coupling reaction.[3] The study also noted the formation of homocoupling side products for some of the tetrafluorophenylboronic acids.[3]
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for reproducing and building upon these findings.
General Procedure for Suzuki-Miyaura Coupling of Tetrafluorophenylboronic Acids
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction described in the comparative study.
Materials:
-
Aryl halide (1-bromo-2,3,4,5,6-pentafluorobenzene)
-
Tetrafluorophenylboronic acid isomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., CyJohnPhos)
-
Sodium carbonate (Na₂CO₃)
-
Solvent (e.g., a mixture of THF, toluene, and water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 equivalent), the tetrafluorophenylboronic acid isomer (1 equivalent), and sodium carbonate (2.2 equivalents).
-
Add the palladium catalyst (e.g., 5 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 15 mol % CyJohnPhos).
-
Add the solvent mixture and degas the reaction mixture.
-
Heat the reaction at a specified temperature (e.g., 95 °C) for a designated time (e.g., 60 hours).
-
After cooling to room temperature, the reaction mixture is worked up by extraction and purified by chromatography to isolate the desired biphenyl product.[3]
Logical Workflow for Reactivity Assessment
The decision-making process for selecting a suitable tetrafluorophenylboronic acid isomer for a Suzuki-Miyaura coupling involves considering several factors, as illustrated in the following workflow.
Caption: Workflow for selecting and optimizing reactions with tetrafluorophenylboronic acid isomers.
Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling is dependent on the smooth progression of its catalytic cycle. The electronic properties of the tetrafluorophenylboronic acid primarily influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (Tetrafluorophenyl)boronic Acid vs. (Trifluorophenyl)boronic Acid in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of (2,3,5,6-tetrafluorophenyl)boronic acid and (3,4,5-trifluorophenyl)boronic acid, with a focus on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to facilitate informed decisions in synthetic strategy.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated phenylboronic acids are key reagents for introducing fluorinated aryl moieties. The number and position of fluorine atoms on the phenyl ring significantly influence the reactivity of the boronic acid. This guide focuses on a direct comparison of the tetrafluoro- and trifluoro- substituted phenylboronic acids to highlight the advantages and disadvantages of each in practical applications.
Physicochemical Properties
A summary of the key physicochemical properties of (2,3,5,6-tetrafluorophenyl)boronic acid and (3,4,5-trifluorophenyl)boronic acid is presented in Table 1. The additional fluorine atom in the tetrafluoro- derivative results in a higher molecular weight. The melting point of (3,4,5-trifluorophenyl)boronic acid is notably high, which can be a consideration for certain reaction setups.[2]
| Property | (2,3,5,6-Tetrafluorophenyl)boronic Acid | (3,4,5-Trifluorophenyl)boronic Acid |
| CAS Number | 511295-01-5 | 143418-49-9 |
| Molecular Formula | C₆H₃BF₄O₂ | C₆H₄BF₃O₂ |
| Molecular Weight | 193.9 g/mol | 175.90 g/mol [2] |
| Appearance | Solid | White to off-white powder[3] |
| Melting Point | Not widely reported | 290-295 °C[2] |
| Solubility | No data available | 18.43 g/L[4] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The electronic nature of the boronic acid plays a critical role in the efficiency of this reaction. The strong electron-withdrawing nature of fluorine atoms can impact the transmetalation step of the catalytic cycle.
A comparative study by Schlosser and Heiss provides valuable data on the performance of these two boronic acids in the Suzuki-Miyaura coupling with an electron-poor coupling partner, 2,3,5,6-tetrafluoroiodobenzene. The results, summarized in Table 2, indicate that under these specific conditions, (3,4,5-trifluorophenyl)boronic acid provides a significantly higher yield compared to its tetrafluorinated counterpart. This suggests that the increased number of fluorine atoms in (2,3,5,6-tetrafluorophenyl)boronic acid may lead to a less favorable reaction profile in this particular transformation, potentially due to increased protodeboronation or slower transmetalation.[2]
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (2,3,5,6-Tetrafluorophenyl)boronic acid | 2,3,5,6-Tetrafluoroiodobenzene | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 31 |
| (3,4,5-Trifluorophenyl)boronic acid | 2,3,5,6-Tetrafluoroiodobenzene | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 88 |
Data sourced from Schlosser, M., & Heiss, C. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.[2]
It is important to note that the reactivity of these boronic acids can be highly dependent on the specific substrates and reaction conditions employed. For instance, polyfluorinated phenylboronic acids are known to be susceptible to protodeboronation under basic conditions, which can be a significant side reaction.[2]
Experimental Protocols
Detailed experimental protocols are essential for the successful application of these reagents. Below are representative procedures for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid ((2,3,5,6-tetrafluorophenyl)boronic acid or (3,4,5-trifluorophenyl)boronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Fluorinated Phenylboronic Acids
The synthesis of both boronic acids typically involves the reaction of the corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
Synthesis of (3,4,5-Trifluorophenyl)boronic Acid
A common method involves the formation of a Grignard reagent from 3,4,5-trifluorobromobenzene, followed by reaction with trimethyl borate and subsequent hydrolysis.[5]
Caption: Synthetic route to (3,4,5-trifluorophenyl)boronic acid.
Logical Workflow for Reagent Selection
The choice between (2,3,5,6-tetrafluorophenyl)boronic acid and (3,4,5-trifluorophenyl)boronic acid will depend on the specific synthetic goal and the nature of the coupling partner.
Caption: Decision workflow for selecting the appropriate boronic acid.
Conclusion
Both (2,3,5,6-tetrafluorophenyl)boronic acid and (3,4,5-trifluorophenyl)boronic acid are valuable reagents for the synthesis of polyfluorinated biaryl compounds. Experimental data suggests that for coupling with electron-poor aryl halides, (3,4,5-trifluorophenyl)boronic acid may offer a significant advantage in terms of yield. However, the optimal choice of reagent will always be context-dependent, and empirical screening of reaction conditions is crucial for achieving the desired outcome. The information and protocols provided in this guide serve as a starting point for researchers to make informed decisions in their synthetic endeavors.
References
Performance of (2,3,4,5-Tetrafluorophenyl)boronic Acid in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(2,3,4,5-Tetrafluorophenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its highly fluorinated structure imparts unique electronic properties that can influence reaction outcomes and the characteristics of the resulting products. This guide provides a comparative analysis of the performance of this compound in various catalytic systems, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. It aims to offer insights into its reactivity compared to other boronic acids and to provide practical experimental guidance.
Introduction to the Reactivity of Polyfluorophenylboronic Acids
Polyfluorinated phenylboronic acids, including this compound, are electron-deficient coupling partners in the Suzuki-Miyaura reaction. The strong electron-withdrawing nature of the fluorine atoms significantly impacts the reactivity of the boronic acid. While this can be advantageous in certain applications, it also presents challenges.
A primary challenge is the increased susceptibility to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under basic conditions. This side reaction can lower the yield of the desired cross-coupled product. Consequently, the choice of catalytic system and reaction conditions is critical to favor the desired cross-coupling pathway over protodeboronation. Highly active palladium catalysts that promote rapid oxidative addition and transmetalation at lower temperatures are often preferred for these substrates.[1]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
Direct, comprehensive comparative studies detailing the performance of this compound against its isomers and non-fluorinated analogs under identical conditions are limited in the literature. However, by compiling data from various studies on polyfluorinated boronic acids, we can infer its expected reactivity and performance.
Comparison with Phenylboronic Acid and Other Fluorinated Analogs
Generally, the electron-withdrawing fluorine substituents are expected to influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. The following tables summarize the performance of various boronic acids in Suzuki-Miyaura couplings with different aryl halides, providing a basis for comparison.
Table 1: Performance of this compound in a Specific Application
While broad comparative data is scarce, one study reports the successful coupling of this compound with 2-bromopyridine. This highlights its utility in synthesizing highly fluorinated biaryl compounds containing heterocyclic moieties.[2]
| Boronic Acid | Coupling Partner | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-Bromopyridine | 2-(2,3,4,5-Tetrafluorophenyl)pyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
It is important to note that the original source mentions this coupling as a known example but does not provide the specific reaction conditions or yield in the context of a comparative study.[2]
Table 2: Comparative Performance of Various Phenylboronic Acids in Suzuki-Miyaura Coupling
This table provides a broader context by comparing the performance of phenylboronic acid and other fluorinated analogs under various reported conditions.
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Palladacycle | K₃PO₄ | THF/H₂O | rt | 0.5 | 93 |
Note: The data in this table is compiled from various sources and represents typical yields. Direct comparison should be made with caution due to the differing reaction conditions.
Based on the available data and general principles of reactivity, this compound is expected to be a reactive coupling partner, potentially leading to high yields under optimized conditions that mitigate protodeboronation. The use of highly active palladacycle precatalysts and bulky electron-rich phosphine ligands, such as XPhos, at room temperature or slightly elevated temperatures has been shown to be effective for other unstable polyfluorophenylboronic acids and is likely a suitable strategy for the 2,3,4,5-isomer.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving optimal results and for meaningful comparison of different catalytic systems.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a generalized procedure based on methods developed for other unstable polyfluorophenylboronic acids and should serve as a good starting point for optimization.[1]
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (or triflate) (1.0 mmol)
-
Palladium precatalyst (e.g., XPhos Palladacycle, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Degassed solvent (e.g., THF/H₂O mixture, 1:2 ratio)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent, followed by the palladium precatalyst.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the reaction and experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound is a potent and useful building block for the synthesis of highly fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its high degree of fluorination presents the challenge of potential protodeboronation, this can be overcome by employing modern, highly active catalytic systems that operate under mild conditions. The use of palladacycle precatalysts with bulky, electron-rich phosphine ligands at or near room temperature is a recommended strategy to achieve high yields and minimize side reactions. Further systematic studies directly comparing its performance with other boronic acids under standardized conditions would be highly beneficial to the scientific community.
References
A Comparative Guide to the Kinetics of Suzuki Reactions Involving Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly in the pharmaceutical industry for the creation of complex organic molecules. The incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological properties, such as metabolic stability and binding affinity. This guide provides a comparative analysis of the kinetic performance of fluorinated boronic acids in Suzuki reactions, supported by experimental data and detailed methodologies to aid in reaction optimization and catalyst selection.
Performance Comparison of Fluorinated Boronic Acids
The electronic properties of fluorinated boronic acids play a crucial role in the kinetics of the Suzuki-Miyaura coupling. The strong electron-withdrawing nature of fluorine atoms influences the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1] While a direct comparison of kinetic data under identical conditions is often challenging due to variations in reported experimental setups, the following tables summarize the performance of various fluorinated boronic acids from different studies, providing insights into their relative reactivity.
Quantitative Kinetic Data Comparison
The following tables provide a comparative view of the performance of different fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions. The data is compiled from various studies and highlights the impact of fluorine substitution on reaction yields and times.
Table 1: Performance of Various Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95[2] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[2] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98[1][2] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90[2] |
Table 2: Conversion Rates for Suzuki Coupling with Different Boronic Acids and 1-bromo-4-fluorobenzene [3]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Fluorophenylboronic acid | 70 | 3 | ~60 |
| 4-Fluorophenylboronic acid | 70 | 24 | ~75 |
| 4-Fluorophenylboronic acid | 110 | 3 | >95 |
| 4-Fluorophenylboronic acid | 110 | 24 | >95 |
| Phenylboronic acid | 70 | 3 | ~65 |
| Phenylboronic acid | 70 | 24 | ~70 |
| Phenylboronic acid | 110 | 3 | ~90 |
| Phenylboronic acid | 110 | 24 | ~90 |
| 4-Carboxyphenylboronic acid | 70 | 3 | ~20 |
| 4-Carboxyphenylboronic acid | 70 | 24 | ~40 |
| 4-Carboxyphenylboronic acid | 110 | 3 | ~50 |
| 4-Carboxyphenylboronic acid | 110 | 24 | ~75 |
From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often leading to excellent yields.[2] For instance, a study comparing 4-fluorophenylboronic acid with the non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated version under the tested conditions.[2] The electron-withdrawing nature of the fluorine substituents is believed to facilitate the catalytic cycle.[1]
Experimental Protocols
To conduct meaningful and reproducible kinetic studies of Suzuki reactions, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
General Procedure for Suzuki-Miyaura Cross-Coupling
A standardized protocol is crucial for the objective comparison of different reagents.[2] The following is a general experimental procedure that can be adapted for benchmarking various fluorinated boronic acids:
-
Reaction Setup: To a dried reaction vessel, add the aryl halide (1.0 mmol), the fluorinated boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., a mixture of DMF and water) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Stir the mixture at the desired temperature for the specified time.
-
Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Reaction Monitoring Techniques
Accurate monitoring of the reaction kinetics is vital for comparative studies.
-
Thin Layer Chromatography (TLC) coupled with Compact Mass Spectrometry (CMS): This online technique provides rapid and accurate determination of reaction mixture components without extensive sample preparation.[4] Aliquots of the reaction mixture are spotted on a TLC plate, which is then developed. The separated spots of reactants and products can be directly analyzed by CMS to monitor their relative intensities over time.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful quantitative technique for monitoring reaction progress.[5] For reactions involving fluorinated compounds, ¹⁹F NMR spectroscopy is particularly useful. Aliquots of the reaction mixture can be taken at specific time intervals and analyzed directly in an NMR tube.[5] The decrease in the signal of the starting material and the concomitant increase in the product signal can be integrated for a quantitative analysis of the reaction kinetics.[5]
Visualizing the Suzuki-Miyaura Reaction
Diagrams are essential for understanding the complex processes involved in the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
References
A Comparative Guide to the Stability of Fluorinated Boronic Acids in Basic Media
For researchers, scientists, and drug development professionals, the stability of reagents is a critical parameter influencing experimental reproducibility, scalability, and shelf-life. Boronic acids, particularly fluorinated analogues which are prevalent in medicinal chemistry, present unique stability challenges, especially in basic aqueous media.[1][2] This guide provides an objective comparison of the stability of fluorinated boronic acids, supported by experimental data and detailed protocols.
The introduction of fluorine atoms to a phenylboronic acid scaffold significantly increases its Lewis acidity.[3][4][5] This is reflected in the compound's pKa, which is a crucial factor in its behavior in basic environments. In solution, a boronic acid (a trigonal planar Lewis acid) exists in equilibrium with its hydrated, tetrahedral boronate anion. The position and number of fluorine substituents on the aromatic ring directly influence this equilibrium.[3][5]
Data Presentation: Acidity and Stability Comparison
The stability of a boronic acid in basic media is intrinsically linked to its acidity and its susceptibility to decomposition pathways like protodeboronation (hydrolysis of the carbon-boron bond).[3][6] While increased acidity (lower pKa) can be advantageous for certain applications, it does not always correlate with enhanced stability in basic conditions. In fact, some of the less stable compounds are those with multiple fluorine atoms in the ortho positions.[5]
A common strategy to enhance the stability of boronic acids for storage and handling is their conversion to more robust derivatives, such as potassium organotrifluoroborate salts or boronate esters (e.g., pinacol esters).[3][7][8] These derivatives typically exhibit significantly improved resistance to degradation under ambient conditions and can release the active boronic acid in situ under specific reaction conditions.[7][9]
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
This table summarizes the acidity constants for various fluorinated phenylboronic acids. A lower pKa value indicates a stronger Lewis acid, meaning the equilibrium will favor the more stable tetrahedral boronate form at a lower pH.
| Compound | pKa Value(s) | Reference(s) |
| Phenylboronic Acid | 8.86 | [3] |
| 4-Fluorophenylboronic acid | 8.77 | [3] |
| 2-Fluorophenylboronic acid | 8.0-8.22 | [3] |
| 3-Fluorophenylboronic acid | 8.3-8.51 | [3] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [3] |
| General Range for Fluorinated Phenylboronic Acids | 6.17 - 8.77 | [3] |
Table 2: Qualitative Stability Comparison of Boronic Acid Forms
This table provides a comparative overview of the general stability characteristics of boronic acids versus their common, more stable derivatives.
| Feature | Boronic Acid (Ar-B(OH)₂) | Potassium Trifluoroborate (Ar-BF₃K) | Boronate Ester (e.g., Pinacol) |
| General Form | Trigonal, Lewis acidic solid | Tetracoordinate, anionic salt | Trigonal or tetracoordinate ester |
| Benchtop Stability | Prone to dehydration to form boroxines; susceptible to oxidation and hydrolysis.[7][8] | Air- and moisture-stable crystalline solids, offering long-term storage stability.[7][8] | Generally more stable than free boronic acids, but can be susceptible to hydrolysis, especially on silica gel or under acidic/basic conditions.[10][11][12] |
| Stability in Basic Media | Susceptible to base-catalyzed protodeboronation, particularly electron-deficient arylboronic acids.[3][6] | Significantly more resistant to decomposition. Hydrolysis to the boronic acid is often slow under basic conditions, providing a "slow-release" mechanism.[7][9] | Pinacol esters display unique stability at high pH compared to other common esters.[3][6] |
| Thermal Stability | Can decompose upon heating.[7] | Highly thermally stable.[7] | Generally stable, but dependent on the specific diol used. |
Mandatory Visualization
The diagrams below illustrate key concepts and workflows relevant to the stability of fluorinated boronic acids.
Caption: Equilibrium between the trigonal boronic acid and the tetrahedral boronate anion.
Caption: Workflow for assessing the hydrolytic stability of boronic acids via HPLC.
Experimental Protocols
The following protocols provide standardized methods for evaluating the stability of fluorinated boronic acids.
1. Protocol for Determination of Acidity Constant (pKa) via Spectrophotometry
This method is based on the pH-dependent change in the UV-Vis absorbance spectrum of the boronic acid as it converts to the boronate form.
-
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Calibrated pH meter.
-
Micropipettes.
-
-
Reagents:
-
Stock solution of the fluorinated boronic acid (e.g., 10 mM in methanol or DMSO).
-
A series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).
-
High-purity water.
-
-
Methodology:
-
Prepare a series of buffered solutions (e.g., in quartz cuvettes) with a constant ionic strength.
-
Add a small, fixed volume of the boronic acid stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM).
-
Measure the pH of each final solution accurately.
-
Record the UV-Vis spectrum (e.g., from 220-400 nm) for each sample at a constant temperature (e.g., 25 °C).
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the measured pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model to determine the pKa.
-
2. Protocol for Assessing Hydrolytic Stability in Basic Media using HPLC
This protocol describes a stability-indicating HPLC method to quantify the degradation of a boronic acid over time.[13][14]
-
Instrumentation:
-
Reagents:
-
Fluorinated boronic acid sample.
-
Organic solvent for stock solution (e.g., HPLC-grade acetonitrile or methanol).
-
Aqueous buffer of desired basic pH (e.g., 100 mM sodium borate buffer, pH 10).
-
Mobile phase (e.g., a gradient of acetonitrile and water). The use of a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[10][14]
-
-
Methodology:
-
Method Development: Develop a stability-indicating HPLC method that separates the parent fluorinated boronic acid from its potential degradation products (e.g., the corresponding protodeboronated arene). This may involve forced degradation studies (acid, base, oxidative, thermal) to generate potential degradants.[13]
-
Stability Study Setup:
-
Prepare a stock solution of the boronic acid in the chosen organic solvent.
-
Initiate the experiment (t=0) by diluting an aliquot of the stock solution into the pre-heated basic buffer to a known concentration (e.g., 1 mg/mL).
-
Maintain the solution at a constant temperature (e.g., 40 °C).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the sample into a suitable diluent (e.g., mobile phase or a slightly acidic solution) and/or placing it in a cooled autosampler.[13]
-
-
Analysis:
-
Analyze each time-point sample by the validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the parent boronic acid remaining at each time point relative to t=0.
-
Plot the percentage of remaining boronic acid versus time.
-
Determine the rate of degradation. For first-order kinetics, a plot of ln([A]t/[A]₀) vs. time will yield a straight line with a slope equal to -k.
-
-
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Spectroscopic Purity Assessment of Boronic Acids
For researchers, scientists, and drug development professionals, ensuring the purity of boronic acids is paramount for the success of subsequent synthetic transformations and the quality of the final products. Boronic acids and their derivatives are fundamental building blocks in modern organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their inherent propensity to form cyclic anhydrides (boroxines) and their polar nature present unique analytical challenges. This guide provides an objective comparison of key spectroscopic techniques for the purity assessment of boronic acids, supported by experimental data and detailed protocols.
Comparison of Key Spectroscopic Techniques
The primary analytical techniques for assessing the purity of boronic acids include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different aspects of purity analysis.
| Technique | Principle | Strengths | Weaknesses | Typical Application |
| Quantitative NMR (qNMR) | Direct measurement of analyte concentration based on the proportionality between the integrated signal area and the number of nuclei.[1] | Absolute quantification without a specific reference standard for the analyte, high precision, and structural information on impurities.[1][2] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[1] | Definitive purity assessment of bulk material, quantification of major impurities like boroxines. |
| High-Performance Liquid Chromatography (HPLC) | Separation of mixture components based on their differential distribution between a stationary and a mobile phase.[1] | High sensitivity and selectivity for separating the boronic acid from its impurities, widely applicable.[3][4] | Requires a reference standard for quantification, potential for on-column degradation, and differing UV responses of impurities can lead to inaccurate quantification.[1][5][6] | Routine quality control, monitoring reaction progress, and impurity profiling. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. | High sensitivity (trace level detection), provides molecular weight information for impurity identification.[7][8][9] | Ionization efficiency can vary between compounds, potential for ion suppression, and can be complicated by the formation of adducts and boroxines.[3][10] | Identification and quantification of trace-level and potential genotoxic impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution and sensitivity for volatile impurities. | Requires derivatization for polar and non-volatile boronic acids to prevent dehydration and improve volatility.[11][12] | Analysis of volatile organic impurities and derivatized boronic acids. |
| ¹¹B NMR Spectroscopy | Directly probes the boron nucleus, providing information about its chemical environment and hybridization state.[13][14][15][16] | Sensitive to the formation of boroxines and other boron-containing species, useful for structural elucidation.[13][17] | Lower sensitivity and broader signals compared to ¹H NMR, requires specialized NMR probes and acquisition parameters.[14] | Characterization of boron-containing species, monitoring reactions at the boron center. |
Quantitative Data Summary
The following tables summarize key performance metrics for different spectroscopic techniques used in boronic acid purity assessment.
Table 1: Performance Comparison of qNMR and HPLC for Purity Assessment of 2-Fluoropyridine-3-boronic acid
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Molar-based, direct comparison to an internal standard.[1] | Comparative method based on chromatographic separation and UV detection.[1] |
| Purity Result (Illustrative) | 98.2% | 99.88% |
| Accuracy | High, provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, typically with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | High, based on distinct resonance signals.[1] | High, based on chromatographic separation. |
| Data adapted from an illustrative example comparing qNMR and HPLC for 2-Fluoropyridine-3-boronic acid. The discrepancy in purity values highlights how HPLC can overestimate purity if impurities have a lower UV response.[1] |
Table 2: Performance of LC-MS Methods for Boronic Acid Analysis
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (RSD) |
| UPLC-ESI-MS | 0.1 µg for the majority of boronic acids.[3][12] | 1.0 µg for the majority of boronic acids.[3][12] | 97.1% to 105.7%.[3][12] | < 2.0%.[3][12] |
| LC/MS/MS (derivatized) | Low parts per million (ppm) levels.[7] | Not specified. | Demonstrated spiked analyte recovery in matrix.[7] | Not specified. |
| LC-MS/MS (underivatized) | 0.05 ppm.[9] | 1 ppm.[9] | 80% - 120%.[9] | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment.
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Sample Preparation: Accurately weigh the boronic acid sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Ensure full relaxation of all relevant signals (typically 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the boronic acid using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard = purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh the boronic acid sample and dissolve it in a suitable diluent (e.g., a mixture of the mobile phase).
-
Chromatographic Conditions (Example for a broad range of boronic acids): [3]
-
Column: Acquity BEH C18 (or equivalent).[3]
-
Mobile Phase A: 10 mM ammonium acetate in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: A suitable gradient to ensure separation of the main peak from impurities.
-
Flow Rate: As per column specifications (e.g., 0.5 mL/min).
-
Column Temperature: Controlled, e.g., 25 °C.
-
Detection: UV-Vis detector at a wavelength where the boronic acid and expected impurities absorb (e.g., 254 nm).[18]
-
-
Data Analysis:
-
Calculate the area percent of the main peak relative to the total area of all peaks to estimate purity. For more accurate quantification, use a reference standard to create a calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Similar to HPLC, prepare a dilute solution of the boronic acid in a suitable solvent.
-
LC Conditions (Example for underivatized boronic acids): [9]
-
MS Conditions:
-
Data Analysis:
-
Quantify impurities by comparing their peak areas to that of a certified reference standard.
-
Workflow for Purity Assessment
The selection of the appropriate analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the expected level of impurities, and the stage of drug development.
Caption: Workflow for selecting a spectroscopic technique for boronic acid purity assessment.
This guide provides a framework for selecting and implementing appropriate spectroscopic techniques for the purity assessment of boronic acids. By understanding the strengths and limitations of each method and employing robust experimental protocols, researchers can ensure the quality and reliability of these critical synthetic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. waters.com [waters.com]
alternative reagents to (2,3,4,5-tetrafluorophenyl)boronic acid for fluorinated biaryls
A Comparative Guide to Alternative Reagents for the Synthesis of Fluorinated Biaryls
For researchers, scientists, and drug development professionals, the synthesis of fluorinated biaryl compounds is a critical step in the creation of advanced materials and novel therapeutics. The incorporation of fluorine atoms can significantly enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] While (2,3,4,5-tetrafluorophenyl)boronic acid and similar polyfluorinated boronic acids are common reagents in Suzuki-Miyaura cross-coupling reactions, they can present challenges related to instability, such as a propensity for protodeboronation.[4] This guide provides an objective comparison of more robust alternatives, focusing on potassium organotrifluoroborates, supported by experimental data and detailed protocols.
Performance Comparison: Boronic Acids vs. Potassium Organotrifluoroborates
Potassium organotrifluoroborate salts have emerged as superior alternatives to boronic acids for many applications.[4] They are generally stable, crystalline solids that are tolerant of air and moisture, which simplifies storage and handling.[5][6][7] This stability is a significant advantage over boronic acids, which can be prone to decomposition. The slow in situ hydrolysis of the trifluoroborate to the active boronic acid can also help to suppress side reactions like homo-coupling.[8]
| Feature | This compound | Potassium (2,3,4,5-Tetrafluorophenyl)trifluoroborate |
| Physical State | Typically a solid, can be less crystalline | Crystalline, free-flowing solid[9] |
| Stability | Prone to protodeboronation and decomposition[4] | Generally stable to air and moisture[6][7] |
| Handling | May require storage under inert atmosphere | Easy to handle and weigh in air[5] |
| Stoichiometry | Can be difficult to assess purity due to dehydration | Known stoichiometry, easier for precise measurements[7] |
| Reactivity | Directly active in the catalytic cycle | Acts as a protected form, slowly releases boronic acid in situ[5][8] |
| Solubility | Soluble in many organic solvents | Soluble in polar solvents like MeOH, DMF, and water[7][10] |
Quantitative Data Comparison
The following table summarizes experimental data for Suzuki-Miyaura cross-coupling reactions to form fluorinated biaryls using various fluorinated boron reagents. While direct side-by-side comparisons are limited in the literature, this data provides a framework for evaluating performance based on reported yields under specific conditions. The reactivity of fluorinated arylboron reagents can be influenced by the strong electron-withdrawing nature of the fluorine atoms, which can impact the transmetalation step of the catalytic cycle.[11][12]
| Boron Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Difluorophenylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [13] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1.67 | 98 | [14] |
| 3,4-Difluorophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~90 (inferred) | [2] |
| Potassium Alkyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | 81 | [15] |
| Potassium Phenyltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [9] |
Note: The data presented is compiled from various sources with differing substrates and conditions and should be used for general comparison. Yields are highly dependent on the specific reaction setup.
Experimental Protocols
Protocol 1: Synthesis of Potassium (2,3,4,5-Tetrafluorophenyl)trifluoroborate
Potassium trifluoroborate salts are readily prepared from the corresponding boronic acids.[5][8]
Materials:
-
This compound (1.0 eq)
-
Potassium hydrogen fluoride (KHF₂) (4.0 eq)
-
Methanol or THF/water mixture
Procedure:
-
Dissolve this compound in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) with vigorous stirring.[8]
-
Stir the mixture at room temperature for 1-2 hours. A precipitate will form.
-
Collect the precipitated product by filtration and wash with cold methanol.[8]
-
Dry the resulting white solid to afford pure potassium (2,3,4,5-tetrafluorophenyl)trifluoroborate.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the coupling of a fluorinated arylboron reagent with an aryl halide.
Materials:
-
Fluorinated arylboron reagent (e.g., boronic acid or trifluoroborate salt) (1.2-1.5 eq)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[16]
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)[16]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)[16]
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, the fluorinated arylboron reagent, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.[16]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until completion, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biaryl.[13]
Visualizations
Catalytic Cycle and Workflow Diagrams
The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and compare the experimental workflows for using boronic acids versus their more stable trifluoroborate alternatives.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Comparison of workflows for boronic acids vs. K-trifluoroborates.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Navigating the Transmetalation Landscape: A Comparative Guide to Fluorinated Boronic Acids in Catalysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a pivotal tool in this endeavor, with the transmetalation step being a critical determinant of its efficiency. This guide offers an objective comparison of the performance of various fluorinated boronic acids in the transmetalation step of palladium-catalyzed cross-coupling reactions, supported by computational studies and experimental data.
The electron-withdrawing nature of fluorine substituents significantly influences the electronic properties of aryl boronic acids, thereby impacting the kinetics and thermodynamics of the transmetalation process. Computational density functional theory (DFT) studies have become indispensable in elucidating these effects, providing valuable insights into reaction mechanisms and predicting the reactivity of novel substrates.
Performance Comparison of Fluorinated Boronic Acids in Transmetalation
The following table summarizes key quantitative data from computational studies on the transmetalation step involving fluorinated and non-fluorinated aryl boronic acids. These values, primarily activation energy barriers (ΔG‡), provide a comparative measure of the kinetic feasibility of the transmetalation for different substrates. It is important to note that direct comparison between different studies should be approached with caution due to variations in computational methodologies.
| Boronic Acid/Ester Derivative | Catalyst System (in silico) | Computational Method | Activation Energy (ΔG‡) (kcal/mol) | Reference |
| Phenylboronic acid | Pd(PPh₃)₂(Ph)(OH) | B3LYP/6-31G(d) | ~15-22 | [1] |
| 4-Fluorophenylboronic acid complex | [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ | DFT | Not explicitly stated, but kinetic data provided | [2] |
| Tetrachlorocatechol 4-fluorophenylboronate | Pd complex | DFT | Not explicitly stated, but noted to be unreactive | [2] |
| Highly Fluorinated Arylboronic Esters (e.g., 2-Bpin-C₅NF₄) | trans-[PdX{...}(PiPr₃)₂] | Not specified | Investigated via stoichiometric model reactions | [3] |
| Ferrocenylboronic acid vs. Phenylboronic acid | Pd-catalysts with PPh₃ ligand | B3PW91/6-31G(d,p) & LANL2DZ | Energetic profiles and barriers provided in study | [4] |
Note: The table highlights the current landscape of available computational data. A standardized, side-by-side comparison of a comprehensive series of fluorinated boronic acids under a single computational methodology remains a gap in the literature. The provided data is collated from various sources and should be interpreted within the context of the specific computational methods employed in each study.
Mechanistic Insights from Computational Studies
Computational studies have revealed two primary pathways for the transmetalation step in the Suzuki-Miyaura reaction: the "oxo-palladium pathway" and the "boronate pathway".[4]
-
Oxo-palladium Pathway: This pathway involves the initial formation of a palladium-hydroxo complex, which then interacts with the neutral boronic acid.
-
Boronate Pathway: In this mechanism, the boronic acid is first activated by a base to form a more nucleophilic boronate species, which then reacts with the palladium-halide complex.
The presence of electron-withdrawing fluorine atoms on the aryl ring of the boronic acid is generally expected to increase its Lewis acidity. This can influence which pathway is favored and the overall rate of transmetalation. Some studies suggest that for highly fluorinated substrates, the reaction mechanism can be complex, potentially involving fluoride transfer and the formation of ionic intermediates.[3]
Experimental and Computational Protocols
The following sections detail the methodologies employed in the cited computational studies.
General Computational Details for Transmetalation Studies
Density Functional Theory (DFT) is the most common computational method for investigating the mechanism of the Suzuki-Miyaura reaction. A typical computational protocol involves:
-
Model System Definition: A simplified model of the catalytic system is constructed, including the palladium catalyst with its ligands, the aryl halide, and the boronic acid.
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical data such as Gibbs free energies.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to verify that a transition state connects the correct reactant and product.
-
Solvation Modeling: To account for the effect of the solvent, a continuum solvation model (e.g., SMD, PCM) is often employed.
A frequently used combination of functional and basis set for such studies is B3LYP with a 6-31G(d) basis set for lighter atoms and a LANL2DZ effective core potential for palladium.[5][6] More recent studies may employ different functionals like M06 or B3PW91 and larger basis sets for improved accuracy.[4]
Experimental Protocol for Stoichiometric Model Reactions
To validate computational findings and gain further mechanistic insights, stoichiometric model reactions are often performed. A general procedure is as follows:
-
Synthesis of Precatalyst: A well-defined palladium(II) complex, often a hydroxo or halide dimer, is synthesized and characterized.
-
Reaction with Boronic Acid/Ester: The palladium complex is reacted with the specific fluorinated boronic acid or ester under controlled conditions (e.g., low temperature).
-
Monitoring by NMR Spectroscopy: The reaction progress is monitored in real-time using techniques like ¹⁹F NMR and ³¹P NMR spectroscopy to identify and characterize intermediates and products.
-
Kinetic Analysis: By monitoring the concentration of species over time, the rate constants for the transmetalation step can be determined.
These experiments provide crucial data on the relative reactivities of different fluorinated boronic acids and help to corroborate the energetic barriers predicted by DFT calculations.[2][3]
Visualizing the Catalytic Cycle and Key Relationships
The following diagrams, generated using the DOT language, illustrate the fundamental workflows and relationships in the computational study of the Suzuki-Miyaura transmetalation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
